(R)-Chol-TPP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C55H78BrO5P |
|---|---|
分子量 |
930.1 g/mol |
IUPAC名 |
[4-[2-[2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4-oxobutyl]-triphenylphosphanium bromide |
InChI |
InChI=1S/C55H78O5P.BrH/c1-42(2)17-15-18-43(3)50-28-29-51-49-27-26-44-41-45(30-32-54(44,4)52(49)31-33-55(50,51)5)59-38-36-57-34-35-58-37-39-60-53(56)25-16-40-61(46-19-9-6-10-20-46,47-21-11-7-12-22-47)48-23-13-8-14-24-48;/h6-14,19-24,26,42-43,45,49-52H,15-18,25,27-41H2,1-5H3;1H/q+1;/p-1/t43-,45+,49+,50-,51+,52+,54+,55-;/m1./s1 |
InChIキー |
DRPGYCZRLNHGTR-RINIUOLJSA-M |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Cholesterol-Porphyrin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cholesterol-porphyrin conjugates, a class of molecules with significant potential in therapeutic and diagnostic applications. The conjugation of cholesterol to a porphyrin core enhances cellular uptake and can facilitate the delivery of photosensitizers for applications such as photodynamic therapy. This document details the experimental protocols for synthesis and the analytical techniques for characterization, presenting quantitative data in a structured format for clarity and ease of comparison.
Synthesis of a Cholesterol-Tetraphenylporphyrin Conjugate
The synthesis of a cholesterol-tetraphenylporphyrin (Chol-TPP) conjugate typically involves the covalent linkage of a modified cholesterol molecule to a functionalized tetraphenylporphyrin. A common strategy is to form an ester or amide bond between the two moieties. The following protocol describes a representative synthesis using an esterification reaction.
Experimental Protocol: Esterification Synthesis
This protocol outlines the synthesis of a Chol-TPP conjugate via the esterification of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929) with cholesterol.
Materials:
-
5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin
-
Cholesterol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin and cholesterol in anhydrous dichloromethane (DCM).
-
Coupling Agents: Add 4-Dimethylaminopyridine (DMAP) and Dicyclohexylcarbodiimide (DCC) to the solution. These reagents act as a catalyst and a coupling agent, respectively, to facilitate the esterification.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure cholesterol-tetraphenylporphyrin conjugate.[1]
Characterization of the Cholesterol-Porphyrin Conjugate
Thorough characterization is essential to confirm the structure and purity of the synthesized conjugate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of a representative cholesterol-porphyrin conjugate.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.85 | s | 8H | Pyrrole-H |
| 8.28 | d | 8H | Ortho-phenyl-H |
| 7.77 | m | 12H | Meta- & Para-phenyl-H |
| 5.40 | d | 1H | Olefinic-H (Cholesterol) |
| 4.80 | m | 1H | 3-H (Cholesterol, ester linkage) |
| 2.50-0.70 | m | ~44H | Other Cholesterol-H |
| -2.79 | s | 2H | Inner N-H |
Note: The exact chemical shifts may vary slightly depending on the solvent and specific conjugate structure.[2][3][4]
Table 2: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Specific to the final conjugate | To be determined experimentally |
Note: The mass-to-charge ratio (m/z) will be specific to the exact molecular formula of the synthesized conjugate. The use of high-resolution mass spectrometry is recommended for accurate mass determination.[5][6][7][8]
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3315-3320 | N-H stretch (Porphyrin) |
| 2920-2940 | C-H stretch (Cholesterol) |
| 1715-1725 | C=O stretch (Ester linkage) |
| 1595-1605 | C=C stretch (Aromatic) |
| 1170-1180 | C-O stretch (Ester linkage) |
Note: The presence of the C=O stretching vibration is a key indicator of successful esterification.[9]
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the cholesterol-tetraphenylporphyrin conjugate.
Biological Signaling Pathway: Photodynamic Therapy
Cholesterol-porphyrin conjugates are being investigated for their potential in photodynamic therapy (PDT). Upon cellular uptake, the porphyrin photosensitizer can be activated by light to produce reactive oxygen species (ROS), leading to immunogenic cell death.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. Cholesterol(57-88-5) 1H NMR spectrum [chemicalbook.com]
- 5. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS/MS Methodology to Improve Sub-Cellular Mapping of Cholesterol Using ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Imaging of Cholesterol and Oxysterols [cronfa.swan.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Porphyrin Cholesterol Conjugates for Enhanced Photodynamic Immunotherapy toward Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Chol-TPP: A Mitochondria-Targeting Liposome Ligand
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-Chol-TPP, a key molecule for researchers, scientists, and professionals in drug development. This compound is a specialized liposome (B1194612) ligand designed to target mitochondria, the powerhouses of the cell, offering a promising avenue for the targeted delivery of therapeutic agents.
Chemical Structure and Properties
This compound, with the systematic name (3R)-cholesteryl (6-(triphenylphosphonio)hexyl) phosphate (B84403) bromide , is a conjugate molecule that combines a cholesterol backbone with a triphenylphosphonium (TPP) cation via a phosphate linker. The lipophilic cholesterol moiety facilitates its incorporation into lipid bilayers of liposomes, while the cationic TPP group is the key to its mitochondrial targeting capabilities.
Chemical Structure:
The precise chemical structure of this compound is illustrated below:
Caption: Mitochondrial targeting mechanism of this compound liposomes.
Applications in Drug Delivery
This compound is primarily used to formulate mitochondria-targeted liposomes for the delivery of therapeutic agents directly to this organelle. This approach is particularly promising for anticancer therapies, as many chemotherapeutic drugs exert their effects by inducing apoptosis, a process regulated by mitochondria.
Experimental Protocol: Preparation of this compound Containing Liposomes
The following is a general protocol for the preparation of liposomes incorporating this compound using the thin-film hydration method. [1]
-
Lipid Film Formation: A mixture of lipids (e.g., DPPC, cholesterol) and this compound are dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Sonication and Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Non-encapsulated drug is removed by techniques such as dialysis or size exclusion chromatography.
-
Characterization: The resulting liposomes are characterized for their size, zeta potential, and drug encapsulation efficiency.
Experimental Workflows
Workflow for Evaluating Mitochondrial Targeting and Efficacy:
The following diagram illustrates a typical experimental workflow to assess the mitochondrial targeting and therapeutic efficacy of drug-loaded this compound liposomes.
Caption: Experimental workflow for evaluating this compound liposomes.
Experimental Protocol: Quantification of Mitochondrial Uptake
Confocal microscopy is a powerful technique to visualize and quantify the colocalization of fluorescently labeled liposomes with mitochondria. [2][3][4]
-
Cell Culture and Staining: Cancer cells are cultured on glass-bottom dishes. The mitochondria are stained with a fluorescent probe such as MitoTracker Red CMXRos.
-
Liposome Incubation: The cells are then incubated with fluorescently labeled (e.g., with a green fluorescent dye) this compound liposomes for a specific period.
-
Imaging: The cells are washed and imaged using a confocal laser scanning microscope. Images are captured in the red (mitochondria) and green (liposomes) channels.
-
Colocalization Analysis: The degree of colocalization between the liposomes and mitochondria is quantified using image analysis software, which calculates a Pearson's correlation coefficient. A high positive correlation indicates significant mitochondrial accumulation.
Experimental Protocol: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of a drug delivered via this compound liposomes. [5][6][7][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of the drug-loaded this compound liposomes, as well as the free drug and empty liposomes as controls.
-
Incubation: The cells are incubated for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
Conclusion
This compound is a valuable tool for researchers in the field of drug delivery, offering a robust method for targeting therapeutics to mitochondria. Its unique chemical structure, combining the membrane-anchoring properties of cholesterol with the mitochondria-homing ability of the TPP cation, enables the development of sophisticated drug delivery systems with enhanced efficacy and reduced off-target effects. The experimental protocols and workflows outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of this compound-based liposomal formulations.
References
- 1. Charge Conversion Polymer–Liposome Complexes to Overcome the Limitations of Cationic Liposomes in Mitochondrial-Targeting Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria-Targeted Delivery Strategy of Dual-Loaded Liposomes for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Theoretical and Computational Insights into (R)-Chol-TPP: A Mitochondria-Targeting Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational aspects of (R)-Chol-TPP, a putative mitochondria-targeting agent. While direct studies on the specific (R)-chiral isomer of a cholesterol-triphenylphosphonium conjugate are not extensively documented in publicly available literature, this paper extrapolates from the well-established principles of mitochondrial targeting using triphenylphosphonium (TPP) cations and the known biochemistry of cholesterol. This document will delve into the theoretical framework for its mechanism of action, present generalized experimental protocols for its synthesis and characterization, and summarize relevant quantitative data from related studies. Furthermore, signaling pathways and experimental workflows are visualized using logical diagrams to provide a clear and concise understanding for researchers in the field of drug development.
Introduction
Mitochondria are central to cellular metabolism and are implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has made them a prime target for therapeutic intervention. A prominent strategy for delivering bioactive molecules to mitochondria is the use of delocalized lipophilic cations, with the triphenylphosphonium (TPP) cation being a leading candidate.[1][2] The large negative membrane potential across the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix, often reaching concentrations several hundred-fold higher than in the cytoplasm.[1][3]
This compound represents a specific design of a mitochondria-targeting molecule, where the TPP cation is conjugated to a cholesterol backbone. Cholesterol is an essential component of cellular membranes and is involved in various cellular processes.[4][5] The conjugation of TPP to cholesterol aims to leverage the mitochondrial targeting properties of TPP while potentially utilizing the membrane-inserting capabilities of the cholesterol moiety. The "(R)-" designation refers to the specific stereochemistry at a chiral center of the cholesterol molecule, which could influence its interaction with biological membranes and enzymes.
This guide will explore the theoretical underpinnings of this compound's function, based on computational studies of similar TPP-containing molecules and the known behavior of cholesterol in biological systems.
Theoretical Framework and Mechanism of Action
The primary mechanism of action for this compound is its accumulation within mitochondria, driven by the mitochondrial membrane potential. This process can be understood through the following theoretical steps:
-
Cellular Uptake: As a lipophilic cation, this compound is expected to passively diffuse across the plasma membrane into the cytoplasm.
-
Mitochondrial Targeting: The positive charge of the TPP moiety is the key driver for its accumulation inside mitochondria. The inner mitochondrial membrane maintains a substantial negative potential (around -150 to -180 mV), which electrophoretically attracts the positively charged TPP cation.
-
Membrane Interaction: The cholesterol backbone of the molecule likely facilitates its interaction with and insertion into the mitochondrial membranes. Molecular dynamics simulations of other TPP-conjugated molecules have shown that the TPP group resides near the membrane surface, while the hydrophobic tail penetrates the lipid bilayer.[6] The specific (R)- atereochemistry of the cholesterol component may influence the depth of insertion and its orientation within the membrane.
The anticipated biological effects of this compound would depend on the specific "cargo" it carries or its intrinsic properties. If used as a delivery vehicle, the attached therapeutic agent would be released in high concentrations within the mitochondria. If the this compound molecule itself is the active agent, its accumulation could lead to the disruption of mitochondrial function, induction of oxidative stress, or modulation of mitochondrial signaling pathways.
Computational Studies
While no specific computational studies on this compound were identified, molecular dynamics (MD) simulations are a powerful tool to investigate the behavior of such molecules. A typical computational workflow to study the interaction of this compound with a model mitochondrial membrane would involve:
-
System Setup: Building a model of a mitochondrial inner membrane, typically a lipid bilayer composed of phospholipids (B1166683) and cardiolipin. The this compound molecule would be placed in the solvent phase near the membrane.
-
Molecular Dynamics Simulation: Running an MD simulation to observe the spontaneous interaction and insertion of the molecule into the membrane.
-
Analysis: Analyzing the simulation trajectory to determine the orientation and depth of penetration of the molecule, its effect on membrane properties (e.g., thickness, fluidity), and the free energy profile of its translocation across the membrane.
These studies can provide valuable insights into how the cholesterol backbone and its stereochemistry influence the molecule's interaction with the mitochondrial membrane, which is crucial for its function as a delivery agent or a therapeutic itself.
Data Presentation
The following tables summarize quantitative data from studies on TPP-based mitochondrial targeting systems and cholesterol-containing drug delivery systems. This data provides a reference for the expected properties and performance of molecules like this compound.
Table 1: Physicochemical Properties of TPP-Modified Liposomes
| Liposome Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Reference |
| Empty SLNs | 104 | - | [7] |
| TPP-conjugate loaded SLNs | 175 | - | [7] |
| Empty PC-liposomes | 120 | -7.0 | [7] |
| TPP-conjugate loaded pharmacosomes | 130 | +4.0 | [7] |
Table 2: In Vitro Cytotoxicity of TPP-Conjugates
| Compound | Cell Line | IC50 (µM) | Reference |
| TPP-conjugate 4a | DU-145 (prostate) | - | [8] |
| TPP-conjugate 10 (with betulin) | DU-145 (prostate) | 3 times more potent than 4a | [8] |
| TPP-conjugate 4a | MCF-7 (breast) | - | [8] |
| TPP-conjugate 10 (with betulin) | MCF-7 (breast) | 4 times more potent than 4a | [8] |
| TPP-conjugate 10 (with betulin) | HuTu-80 | 0.3 | [8] |
| Doxorubicin | HuTu-80 | - | [8] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of a cholesterol-TPP conjugate like this compound.
Synthesis of a Cholesterol-TPP Conjugate
A common strategy for synthesizing such conjugates involves a multi-step process:
-
Modification of Cholesterol: Introduce a reactive functional group (e.g., a halide or a tosylate) onto the cholesterol backbone, typically at the 3-hydroxyl position. This is often achieved by reacting cholesterol with a suitable reagent like tosyl chloride or a dihaloalkane.
-
Synthesis of a TPP-Linker: Prepare a triphenylphosphine (B44618) derivative with a linker arm containing a nucleophilic group (e.g., an amine or a thiol).
-
Conjugation: React the modified cholesterol with the TPP-linker to form the final cholesterol-TPP conjugate. This is typically a nucleophilic substitution reaction.
-
Purification: Purify the final product using techniques like column chromatography and characterize it using methods such as NMR spectroscopy and mass spectrometry.
Characterization of Mitochondrial Targeting
To confirm the mitochondrial targeting of the synthesized conjugate, the following experiments can be performed:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or MCF-7).
-
Incubation: Treat the cells with the cholesterol-TPP conjugate for a specific period.
-
Mitochondrial Staining: Co-stain the cells with a known mitochondria-specific fluorescent dye (e.g., MitoTracker Red).
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope to determine if the localization of the conjugate (assuming it is fluorescent or tagged with a fluorescent dye) co-localizes with the mitochondrial stain.
-
Quantitative Analysis: Use techniques like flow cytometry or subcellular fractionation followed by quantification (e.g., by mass spectrometry) to determine the extent of mitochondrial accumulation.
Visualizations
Signaling Pathway
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial cholesterol: Metabolism and impact on redox biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Dynamics Modeling of the Interaction of Cationic Fluorescent Lipid Peroxidation-Sensitive Probes with the Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chirality and Stereochemistry of (R)-Cholesteryl-Triphenylphosphonium Conjugates
Abstract
The conjugation of a triphenylphosphonium (TPP) cation to a cholesterol scaffold creates a molecule with the potential for targeted delivery to mitochondria. The lipophilic TPP cation exploits the negative mitochondrial membrane potential to accumulate within this organelle, making Chol-TPP conjugates promising candidates for targeted therapies and probes. The stereochemistry of such conjugates is of paramount importance, as biological systems are inherently chiral, and stereoisomers can exhibit significantly different pharmacological activities. This technical guide provides a comprehensive overview of the chirality and stereochemistry of (R)-Cholesteryl-TPP conjugates, hereafter referred to as (R)-Chol-TPP. It details the inherent chirality of the cholesterol backbone, proposes a synthetic strategy to achieve the (R) configuration at a specific stereocenter, and outlines the necessary experimental protocols for synthesis, characterization, and biological evaluation.
The Stereochemical Landscape of the Cholesterol Backbone
Cholesterol is a chiral molecule with eight stereocenters at positions C-3, C-8, C-9, C-10, C-13, C-14, C-17, and C-20. This results in 2⁸ (256) possible stereoisomers, though only one, (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, is naturally occurring and biologically active. The rigid, fused ring system dictates a specific three-dimensional conformation that is crucial for its function in biological membranes and as a precursor for steroid hormones and bile acids[1].
When designing a Chol-TPP conjugate, it is standard practice to use the naturally occurring cholesterol isomer as the starting material. The key stereochemical considerations then revolve around the modifications made to this scaffold, particularly at the point of TPP-linker attachment. The 3β-hydroxyl group is the most common site for derivatization.
Proposed Structure and Synthesis of this compound
For the purpose of this guide, we will define this compound as a conjugate where a linker connects the 3β-oxygen of cholesterol to the triphenylphosphonium cation, and this linker contains a single chiral center with the (R) configuration. A plausible linker would be a derivative of (R)-3-hydroxybutyrate, which provides a synthetically accessible chiral center.
Synthetic Strategy
A stereoselective synthesis is paramount to ensure the production of the desired (R)-enantiomer. The proposed synthetic pathway involves three main stages:
-
Synthesis of a chiral tosylated linker: Starting from commercially available (R)-methyl-3-hydroxybutyrate.
-
Conjugation of the linker to cholesterol: Via a Williamson ether synthesis.
-
Attachment of the triphenylphosphonium group: Through a reaction with triphenylphosphine (B44618).
Detailed Experimental Protocol: Synthesis of (R)-Cholesteryl-4-(triphenylphosphonio)butanoate
Materials:
-
Cholesterol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
(R)-methyl-3-hydroxybutyrate
-
p-Toluenesulfonyl chloride (TsCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Protocol:
-
Step 1: Synthesis of (R)-methyl-3-(tosyloxy)butanoate
-
Dissolve (R)-methyl-3-hydroxybutyrate (1.0 eq) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight.
-
Quench the reaction with cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.
-
-
Step 2: Synthesis of (R)-3-(Cholesteryloxy)butan-1-ol
-
Suspend NaH (1.5 eq) in anhydrous THF.
-
Add a solution of cholesterol (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of the product from Step 1 (1.2 eq) in anhydrous THF.
-
Reflux the mixture overnight.
-
Cool to 0°C and cautiously quench with methanol, followed by water.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the resulting ester in anhydrous THF and add LiAlH₄ (2.0 eq) portion-wise at 0°C.
-
Stir at room temperature for 2 hours.
-
Carefully quench with water, then 15% NaOH solution, and then more water.
-
Filter the resulting solids and concentrate the filtrate. Purify by column chromatography (Hexane:Ethyl Acetate gradient).
-
-
Step 3: Synthesis of (R)-Cholesteryl-4-(triphenylphosphonio)butanoate Bromide
-
First, convert the alcohol from Step 2 to the corresponding bromide using PBr₃ or a similar brominating agent (standard procedure).
-
Dissolve the resulting (R)-3-(Cholesteryloxy)butyl bromide (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final this compound bromide salt.
-
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Physicochemical and Stereochemical Characterization
Thorough characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized this compound.
Predicted Physicochemical Properties
| Property | Value (for Bromide salt) |
| Molecular Formula | C₅₅H₈₀BrOP |
| Molecular Weight | 888.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly in water |
| Chiral Center Config. | (R) at C-3' of the linker; natural config. for cholesterol |
Analytical Characterization Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure of the final product.
-
Method: Dissolve 5-10 mg of this compound in CDCl₃ or DMSO-d₆. Acquire ¹H NMR, ¹³C NMR, and ³¹P NMR spectra on a 400 MHz or higher spectrometer.
-
Expected Results:
-
¹H NMR: Complex multiplets in the aliphatic region (0.6-2.5 ppm) characteristic of the cholesterol scaffold. Aromatic protons from the TPP group between 7.5-8.0 ppm. Signals corresponding to the butoxy linker protons.
-
¹³C NMR: Resonances corresponding to all 55 carbons. The cholesterol carbons will match known literature values. Aromatic carbons of TPP will appear around 118-135 ppm.
-
³¹P NMR: A single peak around +25 ppm, confirming the formation of the phosphonium (B103445) salt.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and exact mass.
-
Method: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Expected Results: The ESI(+) spectrum will show a prominent peak for the cation [M-Br]⁺ at m/z 809.58. The measured mass should be within 5 ppm of the calculated exact mass.
Protocol 3: Polarimetry
-
Objective: To confirm the chirality and measure the specific rotation.
-
Method: Prepare a solution of known concentration (e.g., c = 1.0) in a suitable solvent like chloroform. Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Expected Results: A non-zero optical rotation value, confirming the sample is chiral and not a racemic mixture. The sign and magnitude of the specific rotation [α] are characteristic of the enantiomer. A hypothetical value might be [α]²⁰_D = -25.0 (c 1.0, CHCl₃).
| Analysis Method | Expected Key Data |
| ¹H NMR (CDCl₃) | δ 7.5-8.0 (m, 15H, Ar-H), δ 3.5-4.0 (m, linker-H), δ 0.6-2.5 (m, cholesterol-H) |
| ³¹P NMR (CDCl₃) | δ ~+25 ppm (s) |
| HRMS (ESI-TOF) | Calculated for [C₅₅H₈₀OP]⁺: 809.5843; Found: 809.58xx (within 5 ppm error) |
| Specific Rotation | [α]²⁰_D = non-zero value (e.g., -25.0°) |
Biological Activity and Mechanism of Action
The primary rationale for synthesizing Chol-TPP conjugates is to target the mitochondria. The delocalized positive charge on the TPP moiety facilitates its accumulation across the mitochondrial membrane, which has a large negative potential (~150-180 mV).
Proposed Mechanism: Mitochondria-Targeted Apoptosis
Once accumulated in the mitochondria, this compound could exert a cytotoxic effect through several mechanisms:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The influx of a large, lipophilic cation can depolarize the membrane, uncoupling oxidative phosphorylation.
-
Induction of the Mitochondrial Permeability Transition Pore (mPTP): This can lead to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to oxidative stress.
-
Initiation of Caspase Cascade: Released cytochrome c activates the apoptosome, leading to the activation of executioner caspases and programmed cell death.
Signaling Pathway Diagram
Caption: Mitochondria-mediated apoptotic pathway induced by this compound.
Experimental Protocol: Cell Viability (MTT) Assay
-
Objective: To quantify the cytotoxic effect of this compound on cancer cells.
-
Method:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The design and synthesis of stereochemically pure this compound offer a promising strategy for developing mitochondria-targeted agents. The inherent chirality of the cholesterol backbone combined with the introduction of a new stereocenter on the linker necessitates rigorous stereocontrol during synthesis and comprehensive characterization using techniques such as NMR, HRMS, and polarimetry. The TPP moiety is expected to drive mitochondrial accumulation, leading to cytotoxicity through the induction of apoptosis. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers engaged in the development of novel, targeted anticancer therapeutics. The biological evaluation of the (S)-enantiomer in parallel is crucial to elucidate the stereospecificity of the conjugate's activity.
References
In Vitro Stability and Degradation of (R)-Chol-TPP: A Review of Available Data
Despite a comprehensive review of scientific literature and technical databases, no specific data regarding the in vitro stability and degradation of a compound designated as "(R)-Chol-TPP" has been found. The triphenylphosphonium (TPP) cation is a well-established moiety used for targeting mitochondria in biomedical research, and its general stability is a key aspect of its utility. However, information on its conjugation to a cholesterol moiety in the (R)-configuration, and the subsequent in vitro behavior of such a molecule, is not publicly available.
The TPP cation is widely employed to deliver therapeutic agents and molecular probes to mitochondria.[1][2][3] Its effectiveness relies on the large negative membrane potential of the inner mitochondrial membrane, which drives the accumulation of these lipophilic cations within the mitochondrial matrix.[2][4][5] The chemical stability of the TPP moiety itself is a significant advantage for its use in biological systems.[2][4]
While numerous TPP-conjugated molecules have been synthesized and studied, the specific combination with (R)-cholesterol and its subsequent stability and degradation profile remains uncharacterized in the available literature. Studies on other TPP-conjugates often focus on their biological activity, such as anti-cancer effects or antioxidant properties, with limited detailed reporting on their in vitro chemical stability and degradation pathways.[1][3][5]
General Considerations for the Stability of TPP-Conjugated Molecules
In the absence of specific data for this compound, general principles regarding the stability of TPP-conjugated compounds can be considered. The stability of such a molecule would be influenced by the nature of the linker connecting the TPP cation to the cholesterol backbone and the susceptibility of the cholesterol molecule itself to enzymatic or chemical degradation under in vitro conditions.
Potential Degradation Pathways
A hypothetical degradation pathway for a TPP-conjugated molecule could involve cleavage of the linker or modification of the payload molecule.
Caption: Potential degradation routes for a TPP-conjugated molecule.
Experimental Protocols for Assessing In Vitro Stability
Standard experimental protocols to assess the in vitro stability of a novel compound like this compound would typically involve incubation in various biologically relevant media followed by analytical quantification of the parent compound and its potential degradation products.
Typical Experimental Workflow
A general workflow for assessing in vitro stability is outlined below.
Caption: General workflow for in vitro stability assessment.
Due to the absence of any published data on a compound named "this compound," this guide cannot provide specific quantitative data, detailed experimental protocols, or visualizations related to its in vitro stability and degradation. The information presented is based on general knowledge of TPP-conjugated molecules and standard methodologies in drug discovery. Further research and publication on "this compound" are necessary to provide the specific details requested. Researchers interested in this specific molecule would need to perform de novo synthesis and characterization, followed by rigorous in vitro stability and degradation studies.
References
- 1. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
(R)-Chol-TPP: A Technical Guide to Solubility and Physicochemical Parameters
For Researchers, Scientists, and Drug Development Professionals
(R)-Cholesteryl (triphenylphosphonium) ether bromide, or (R)-Chol-TPP, represents a significant advancement in mitochondria-targeted therapeutics. By conjugating the lipophilic cation triphenylphosphonium (TPP) to a cholesterol moiety, this compound is engineered for preferential accumulation within the mitochondria, driven by the organelle's negative membrane potential. This targeted delivery holds immense promise for the treatment of various pathologies linked to mitochondrial dysfunction.
This technical guide provides a comprehensive overview of the solubility and key physicochemical parameters of this compound. While direct experimental data for this specific conjugate is not extensively available in public literature, this document outlines the expected properties based on the characteristics of its constituent parts—cholesterol and the TPP cation—and details the established experimental protocols for their determination.
Core Physicochemical Parameters
The effective delivery and therapeutic action of this compound are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
Due to the limited availability of specific experimental values for this compound, the following table provides expected ranges and characteristics based on analogous cholesterol derivatives and TPP-containing compounds. Researchers are strongly encouraged to determine these values empirically for their specific preparations.
| Physicochemical Parameter | Expected Value/Characteristic | Rationale & Significance |
| Molecular Formula | C45H68BrP | Based on the structure of cholesterol and triphenylphosphonium bromide. |
| Molecular Weight | ~728.9 g/mol | Influences diffusion and transport across biological membranes. |
| Solubility | ||
| - Aqueous Solubility | Very Low | The large, hydrophobic cholesterol backbone significantly limits water solubility. |
| - Organic Solvent Solubility | Soluble in alcohols (e.g., methanol (B129727), ethanol), DMSO, DMF | The lipophilic nature of the cholesterol and TPP cation promotes solubility in organic solvents.[1][2] |
| Lipophilicity (LogP) | High (Expected > 5) | The octanol-water partition coefficient (LogP) is anticipated to be high due to the extensive hydrocarbon structure of cholesterol and the lipophilic nature of the TPP cation. This high lipophilicity is crucial for crossing the plasma membrane to reach the mitochondria. |
| pKa | Not Applicable (Quaternary Amine) | As a quaternary phosphonium (B103445) salt, the TPP moiety is permanently positively charged and does not have a pKa in the physiological pH range. This permanent charge is essential for its mitochondrial targeting. |
| Stability | ||
| - In Physiological Buffers | Moderate to High | Expected to be relatively stable in physiological buffers. Potential for ester hydrolysis if a linker is present. |
| - Photostability | To be determined | Susceptibility to degradation upon exposure to light should be evaluated as per ICH guidelines. |
| - Temperature Stability | To be determined | Thermal stability is critical for formulation and storage. |
Experimental Protocols
Accurate determination of the physicochemical parameters of this compound is paramount for preclinical development. The following are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the test solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6][7][8]
Lipophilicity (LogP) Determination by HPLC
Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[9]
Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. By using a series of reference compounds with known LogP values, the LogP of the test compound can be determined.
Methodology:
-
System Preparation: Use a C18 or C8 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with a range of known LogP values that bracket the expected LogP of this compound.
-
Sample Analysis: Dissolve this compound in a suitable solvent and inject it into the HPLC system.
-
Data Analysis: Determine the retention factor (k) for each standard and this compound. Plot log(k) versus the known LogP values of the standards to generate a calibration curve. Use the log(k) of this compound to calculate its LogP from the calibration curve.
Stability Testing
Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound. These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]
Principle: The compound is subjected to various environmental conditions (e.g., temperature, humidity, light) over a defined period. The degradation of the compound and the formation of any impurities are monitored over time.
Methodology:
-
Batch Selection: Use at least three representative batches of this compound for the stability studies.
-
Storage Conditions: Store the samples in controlled environment chambers under various conditions as recommended by ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH). Photostability testing should also be performed.
-
Testing Intervals: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analytical Methods: Use a validated, stability-indicating HPLC method to assay the potency of this compound and to detect and quantify any degradation products. Other parameters such as appearance, and moisture content should also be evaluated.
Visualizations: Signaling Pathways and Experimental Workflows
Mitochondrial Cholesterol Trafficking and Metabolism
Mitochondria play a crucial role in cholesterol metabolism, converting it into essential molecules like steroid hormones and bile acids. The delivery of cholesterol to the inner mitochondrial membrane is a tightly regulated process involving several key proteins. This compound is designed to leverage the mitochondrial membrane potential to bypass some of these transport mechanisms and deliver cholesterol directly to the mitochondrial matrix.
Caption: Mitochondrial cholesterol transport and the proposed uptake pathway for this compound.
General Experimental Workflow for Physicochemical Characterization
The systematic characterization of a new chemical entity like this compound involves a logical sequence of experiments to determine its fundamental properties.
References
- 1. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]
- 2. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cholesterol and its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC-UV: A Simple, Accurate and Cost-Effective Method Development and Validation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. asean.org [asean.org]
- 11. qualityhub.com [qualityhub.com]
- 12. fda.gov [fda.gov]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
(R)-Chol-TPP in Asymmetric Synthesis: Information Not Currently Available
Despite a comprehensive search of scientific databases and literature, no information is currently available for a catalyst specifically designated as "(R)-Chol-TPP" for use in asymmetric synthesis.
Extensive queries for "(R)-Cholesteryl-thiamine pyrophosphate" and related terms did not yield any published research, application notes, or protocols detailing its synthesis, characterization, or catalytic activity. This suggests that "this compound" may be a novel or proprietary catalyst not yet described in publicly accessible scientific literature, or potentially a hypothetical compound.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations for this specific catalyst. Creating such a document without verifiable data would be speculative and would not meet the standards of scientific accuracy required for researchers, scientists, and drug development professionals.
General Context: Chiral Catalysts in Asymmetric Synthesis
While information on "this compound" is unavailable, the principles of asymmetric catalysis often involve the use of chiral ligands or catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. These catalysts typically possess a well-defined three-dimensional structure that creates a chiral environment, influencing the approach of reactants and stabilizing the transition state that leads to the desired stereoisomer.
Common classes of chiral catalysts and ligands include:
-
Chiral Phosphine Ligands: Widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling reactions.
-
Chiral Diamines and Amino Alcohols: Often employed in organocatalysis and as ligands for metal catalysts in reactions like asymmetric aldol (B89426) and Michael additions.
-
Chiral Phosphoric Acids: A powerful class of Brønsted acid organocatalysts used in a variety of enantioselective transformations.
-
Natural Product-Derived Catalysts: Molecules like cinchona alkaloids and proline are effective and readily available organocatalysts.
It is conceivable that a molecule like "this compound" would aim to combine the rigid, chiral scaffold of cholesterol with the potential catalytic activity of a thiamine (B1217682) pyrophosphate-like moiety. The cholesterol backbone would provide a defined stereochemical environment, while the TPP-like portion might be designed to activate substrates, for instance, through enamine or iminium ion formation, analogous to the function of some organocatalysts.
Should you be interested in the application notes and protocols for established chiral catalysts used in asymmetric synthesis, such as those based on BINOL, Salen, or cinchona alkaloids, please specify your area of interest, and relevant information can be provided.
Application Notes and Protocols: (R)-Chol-TPP in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Chol-TPP, a mitochondria-targeting cholesterol-triphenylphosphonium conjugate, in the development of advanced drug delivery systems. The following sections detail the rationale for its use, present key quantitative data, and provide detailed experimental protocols for its synthesis, incorporation into liposomal formulations, and subsequent evaluation.
Introduction to this compound for Mitochondrial Targeting
Mitochondria are crucial organelles that not only generate cellular energy but also play a central role in programmed cell death (apoptosis).[1] In many diseases, particularly cancer, mitochondrial function is altered, making them a prime target for therapeutic intervention. The inner mitochondrial membrane possesses a highly negative membrane potential. This electrochemical gradient can be exploited for the targeted delivery of therapeutic agents.[2]
This compound is a novel amphiphilic molecule designed for this purpose. It consists of two key components:
-
Triphenylphosphonium (TPP): A lipophilic cation that accumulates in the mitochondrial matrix, driven by the negative membrane potential. TPP acts as the "navigator," directing the drug delivery system to the mitochondria.[1][2]
-
Cholesterol: A natural lipid that readily incorporates into lipid bilayers of drug delivery vehicles like liposomes. It enhances the stability and rigidity of the liposomal membrane.[3][4]
By incorporating this compound into a drug delivery system, such as a liposome (B1194612) encapsulating an anticancer drug, it is possible to significantly enhance the drug's concentration at the site of action within the cancer cells, thereby increasing its therapeutic efficacy and potentially reducing systemic toxicity.[1]
Data Presentation: Comparative Analysis
The inclusion of a mitochondria-targeting ligand like this compound significantly alters the physicochemical properties and biological activity of drug delivery systems. The following tables summarize quantitative data from studies on TPP-modified liposomes, providing a comparison with non-targeted formulations.
Table 1: Physicochemical Properties of TPP-Modified Liposomes vs. Non-Targeted Liposomes
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Non-Targeted Liposomes (e.g., POPC/Chol) | 30.1 ± 0.4 | < 0.2 | Neutral to slightly negative | [3] |
| This compound Liposomes (Hypothetical) | 100 - 150 | < 0.2 | +5 to +30 | [5] |
| TPP-PEG-PE Modified Liposomes | ~150 | < 0.13 | -21 to -27 | [6] |
Note: Data for this compound liposomes are extrapolated from similar TPP-modified systems. The positive zeta potential is a key indicator of TPP incorporation on the liposome surface.
Table 2: Drug Encapsulation Efficiency and In Vitro Cytotoxicity
| Formulation | Drug | Encapsulation Efficiency (%) | Cell Line | IC50 Value | Reference |
| Free Doxorubicin (B1662922) | Doxorubicin | N/A | MCF-7 | 0.68 ± 0.03 µM | [5] |
| Non-Targeted Liposomal Doxorubicin | Doxorubicin | ~93% | MCF-7 | 0.34 - 0.63 µM | [5] |
| TPP-Modified Liposomal Doxorubicin | Doxorubicin | >90% | HCT116 | 1.62-fold lower than free Dox | [2] |
| TPP-Modified Liposomal Paclitaxel | Paclitaxel | >90% | 4T1 | Significantly lower than non-targeted | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is based on the synthesis of similar cholesterol-containing cationic amphiphiles and TPP-conjugates.[7][8]
Objective: To synthesize this compound via a two-step process involving the formation of a cholesteryl bromo-linker followed by quaternization with triphenylphosphine (B44618).
Materials:
-
Cholesterol
-
5-Bromopentanoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triphenylphosphine (TPP)
-
Acetonitrile (B52724), anhydrous
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Cholesteryl 5-bromopentanoate
-
Dissolve cholesterol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 5-bromopentanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield pure cholesteryl 5-bromopentanoate.
Step 2: Synthesis of this compound
-
Dissolve cholesteryl 5-bromopentanoate (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous acetonitrile in a round-bottom flask.
-
Reflux the mixture for 24-48 hours.
-
Monitor the formation of the phosphonium (B103445) salt by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to remove excess triphenylphosphine.
-
Collect the white solid product by filtration and dry under vacuum.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of this compound Modified Liposomes (Thin-Film Hydration Method)
Objective: To prepare doxorubicin-loaded, this compound modified liposomes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound
-
Doxorubicin hydrochloride (DOX)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPC and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be DPPC:this compound at 90:10.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of doxorubicin in PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
For a uniform size distribution, pass the liposome suspension through a polycarbonate membrane (e.g., 100 nm) multiple times using a liposome extruder.
-
Remove the unencapsulated doxorubicin by dialysis or size exclusion chromatography.
-
Store the final liposomal formulation at 4°C.
Characterization of Liposomes
Objective: To determine the size, polydispersity, and surface charge of the prepared liposomes.
Procedure:
-
Dynamic Light Scattering (DLS): Dilute a small aliquot of the liposome suspension in PBS. Measure the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.
In Vitro Drug Release Study
Objective: To evaluate the release profile of doxorubicin from the liposomes.
Procedure:
-
Place a known concentration of the doxorubicin-loaded liposomes in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer.
-
Quantify the amount of released doxorubicin in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release over time.
Cellular Uptake and Mitochondrial Co-localization
Objective: To visualize the cellular uptake and mitochondrial targeting of the liposomes.
Procedure:
-
Seed cancer cells (e.g., HeLa or MCF-7) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).
-
Label the liposomes with a fluorescent probe (e.g., Rhodamine B).
-
Incubate the cells with the fluorescently labeled liposomes for various time points.
-
To visualize mitochondria, incubate the cells with a mitochondria-specific dye (e.g., MitoTracker Green FM).
-
To visualize the nucleus, stain with a nuclear dye (e.g., DAPI).
-
Wash the cells with PBS to remove excess dyes and liposomes.
-
Observe the cells under a confocal laser scanning microscope. Co-localization of the liposome's fluorescence with the mitochondrial stain will appear as a merged color (e.g., yellow/orange), indicating successful mitochondrial targeting.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxicity of the drug-loaded liposomes.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free doxorubicin, doxorubicin-loaded non-targeted liposomes, and doxorubicin-loaded this compound liposomes. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value for each formulation.
Visualizations
Signaling Pathway
Caption: Mitochondrial Apoptosis Pathway Induced by this compound Drug Delivery.
Experimental Workflow
Caption: Workflow for the Development and Evaluation of this compound Drug Delivery Systems.
References
- 1. Mitochondria-targeting particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Doxorubicin-Loaded Liposomes Co-Modified with Transferrin and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Cholesterol Probes
A Note on (R)-Chol-TPP: Initial searches for a molecular probe or sensor termed "this compound" indicate that this designation refers to a specialized chemical entity. Available information describes this compound as a mitochondria-targeting liposome (B1194612) ligand, where "Chol" likely represents a cholesterol derivative and "TPP" signifies a triphenylphosphonium moiety, used to direct liposomes to mitochondria in the context of pH-redox responsive drug delivery systems.[1] As such, this compound is a component of a targeted drug delivery vehicle rather than a direct molecular probe or sensor for visualizing and quantifying cholesterol dynamics in cellular membranes.
For researchers, scientists, and drug development professionals interested in molecular probes to study cholesterol trafficking and distribution, this document provides detailed application notes and protocols for widely used and well-characterized fluorescent cholesterol analogs: BODIPY-Cholesterol and NBD-Cholesterol .
BODIPY-Cholesterol (TF-Chol)
BODIPY-Cholesterol (also known as TF-Chol) is a cholesterol analog featuring a BODIPY (boron-dipyrromethene) fluorophore. This probe is highly valued for its excellent photophysical properties and its ability to closely mimic the behavior of native cholesterol in cellular membranes. It is cell-permeable and has been extensively used to study intracellular sterol uptake and inter-organelle sterol flux.[2][3]
Quantitative Data
| Property | Value | Reference(s) |
| Excitation Wavelength (max) | ~505 nm | [3] |
| Emission Wavelength (max) | ~515 nm | [3] |
| Molecular Weight | ~578.5 g/mol | [2] |
| Solubility | DMSO (1 mg/mL) | [2] |
| Typical Working Concentration | 0.5 - 5 µM | [2][3] |
| Incubation Time (for labeling) | 10 - 20 minutes at 37°C | [2][3] |
Applications
-
Monitoring sterol uptake and intracellular trafficking.[2]
-
Visualizing cholesterol distribution in live cells.
-
Studying cholesterol efflux mediated by transporters like ABCA1.[4]
-
Investigating the role of cholesterol in membrane organization and lipid raft dynamics.
-
High-throughput screening assays for modulators of cholesterol transport.[5]
Experimental Protocols
Protocol 1: General Cellular Labeling with BODIPY-Cholesterol
This protocol describes the basic procedure for labeling cultured cells with BODIPY-Cholesterol for subsequent visualization by fluorescence microscopy or analysis by flow cytometry.
Materials:
-
BODIPY-Cholesterol stock solution (e.g., 1 mM in DMSO)
-
Cultured cells in appropriate plates (e.g., glass-bottom dishes for microscopy)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in a suitable format.
-
Preparation of Labeling Solution:
-
Thaw the BODIPY-Cholesterol stock solution.
-
Dilute the stock solution in serum-free medium to the final working concentration (e.g., 1 µM). Vortex briefly to mix.
-
-
Cell Labeling:
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
-
Imaging/Analysis:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer.
-
Proceed with imaging using a fluorescence microscope with filter sets appropriate for BODIPY fluorescence (e.g., FITC/GFP channel) or analyze by flow cytometry (Ex/Em ~510/590 nm).[3]
-
Protocol 2: Cholesterol Efflux Assay using BODIPY-Cholesterol
This protocol is designed to measure the efflux of cholesterol from cells to extracellular acceptors, such as apolipoprotein A-I (apoA-I) or High-Density Lipoprotein (HDL).[4]
Materials:
-
BODIPY-Cholesterol
-
Unlabeled cholesterol
-
Cyclodextrin (B1172386) (e.g., Methyl-β-cyclodextrin)
-
Cultured macrophages (e.g., J774 or THP-1 derived)
-
RPMI medium
-
cAMP (optional, for upregulating ABCA1 expression)
-
Cholesterol acceptors (e.g., apoA-I, HDL)
-
ACAT inhibitor (optional)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate macrophages in a multi-well plate (e.g., 48-well or 96-well) and culture until they adhere and reach the desired density.
-
Preparation of Labeling Medium: Prepare a cyclodextrin:BODIPY-cholesterol complex. A typical medium may contain 0.025 mM BODIPY-cholesterol, 0.1 mM unlabeled cholesterol, and 10 mM cyclodextrin in RPMI medium.[4]
-
Cell Labeling:
-
Wash cells with serum-free medium.
-
Label the cells with the BODIPY-cholesterol medium for 1 hour at 37°C.[4]
-
-
Equilibration:
-
Wash the cells to remove the labeling medium.
-
Add fresh medium, optionally containing an ACAT inhibitor and cAMP (to induce ABCA1 expression), and incubate for 16-18 hours.[4]
-
-
Efflux:
-
Wash the cells.
-
Add medium containing the cholesterol acceptor (e.g., apoA-I at 10-50 µg/mL or HDL). Include a control with no acceptor.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.[4]
-
-
Quantification:
-
Collect the supernatant (medium containing effluxed BODIPY-Cholesterol).
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Measure the fluorescence in the supernatant and the cell lysate using a plate reader.
-
Calculate the percent efflux: (Fluorescence in supernatant) / (Fluorescence in supernatant + Fluorescence in cell lysate) * 100.
-
Visualizations
References
Protocol for the stereoselective synthesis of (R)-Chol-TPP
An Application Note and Protocol for the Stereoselective Synthesis of (R)-Cholesteryl-Triphenylphosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol and its derivatives are integral components of drug delivery systems, enhancing the pharmacokinetic profile, cellular uptake, and target specificity of therapeutic agents.[1] The conjugation of cholesterol to moieties such as triphenylphosphonium (TPP) salts has garnered significant interest. TPP derivatives are known to accumulate in mitochondria due to the large mitochondrial membrane potential, making them effective mitochondrial-targeting agents. The resulting (R)-Cholesteryl-Triphenylphosphonium ((R)-Chol-TPP) conjugates are promising candidates for the targeted delivery of anticancer drugs and other therapeutics to mitochondria.
This document provides a detailed protocol for the stereoselective synthesis of a cholesterol-derived triphenylphosphonium salt. The "(R)" designation refers to the natural stereochemistry of cholesterol, which is retained throughout the synthesis. The primary protocol described involves a two-step synthesis commencing with the esterification of cholesterol's 3β-hydroxyl group with a bromo-functionalized carboxylic acid, followed by quaternization with triphenylphosphine (B44618).[2] An alternative, more direct synthetic route is also discussed.
Materials and Reagents
-
Cholesterol
-
5-Bromovaleric acid
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetonitrile (B52724), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Experimental Protocols
Primary Protocol: Two-Step Synthesis via Ester Linkage
This protocol is adapted from the work of Savchenko and others (2025).[2]
Step 1: Synthesis of Cholesteryl 5-bromopentanoate
-
To a solution of cholesterol (1.0 eq) and 5-bromovaleric acid (1.2 eq) in anhydrous dichloromethane (DCM), add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield cholesteryl 5-bromopentanoate.
Step 2: Synthesis of (R)-Cholesteryl-5-(triphenylphosphonium)pentanoate bromide
-
Dissolve the cholesteryl 5-bromopentanoate (1.0 eq) from Step 1 in anhydrous acetonitrile.
-
Add triphenylphosphine (1.5 eq) to the solution.
-
Reflux the reaction mixture for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding diethyl ether and collect the solid by filtration.
-
Wash the solid with diethyl ether to remove excess triphenylphosphine.
-
Dry the final product, (R)-Cholesteryl-5-(triphenylphosphonium)pentanoate bromide, under vacuum.
Alternative Protocol: Direct Linkage via Cholesteryl Halide
This route involves the initial conversion of cholesterol to a cholesteryl halide, followed by reaction with triphenylphosphine.
Step 1: Synthesis of Cholesteryl Iodide
Cholesteryl iodide can be synthesized from cholesterol using various methods, including direct iodination with iodine monochloride or reaction with trimethylsilyl (B98337) iodide (TMSI).[3][4] The use of TMSI offers high yields and stereoselectivity.[4]
Step 2: Synthesis of (R)-Cholesteryl-triphenylphosphonium iodide
-
Dissolve cholesteryl iodide (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or toluene).
-
Add triphenylphosphine (1.2-1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and isolate the product by precipitation with a non-polar solvent like diethyl ether or hexane.
-
Filter and dry the resulting (R)-Cholesteryl-triphenylphosphonium iodide salt.
Data Presentation
The following table summarizes the reported yields for the primary two-step synthetic protocol.[2]
| Step | Product | Yield |
| 1: Esterification of Cholesterol with 5-bromovaleric acid | Cholesteryl 5-bromopentanoate | 78% |
| 2: Reaction with Triphenylphosphine | (R)-Cholesteryl-5-(triphenylphosphonium)pentanoate bromide | 54% |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway Analogy: Targeted Drug Delivery
While not a biological signaling pathway, the following diagram illustrates the logical pathway for the targeted delivery of a drug using the synthesized this compound conjugate.
Caption: Targeted drug delivery pathway of a this compound conjugate.
References
- 1. Synthesis of cholesteryl-α-D-lactoside via generation and trapping of a stable β-lactosyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy Cholesteryl iodide | 2930-80-5 [smolecule.com]
- 4. Synthesis of cholesteryl-α-D-lactoside via generation and trapping of a stable β-lactosyl iodide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Functionalization with Cholesterol-Triphenylphosphonium Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are crucial organelles involved in cellular energy production, metabolism, and apoptosis. Their dysfunction is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Consequently, the targeted delivery of therapeutic and diagnostic agents to mitochondria has emerged as a promising strategy in drug development. This document provides a detailed guide to utilizing cholesterol-triphenylphosphonium (Chol-TPP) conjugates for the functionalization of molecules and their subsequent delivery to mitochondria.
Triphenylphosphonium (TPP) is a lipophilic cation that accumulates in the mitochondrial matrix due to the large negative mitochondrial membrane potential[1][2]. By conjugating TPP to a molecule of interest, it is possible to achieve significant enrichment of that molecule within the mitochondria[1][3]. Cholesterol, a fundamental component of mammalian cell membranes, enhances cellular uptake and can be incorporated into various drug delivery systems like liposomes and nanoparticles[4][5]. The combination of cholesterol and TPP in a single conjugate leverages the properties of both moieties to create a powerful tool for mitochondrial targeting.
While a specific stereoisomer designated as "(R)-Chol-TPP" is not extensively documented in publicly available literature, this guide will focus on the principles and protocols for a representative Chol-TPP conjugate, often synthesized with a polyethylene (B3416737) glycol (PEG) linker to improve solubility and bioavailability.
Data Presentation
The following tables summarize quantitative data from studies utilizing TPP-functionalized lipid-based drug delivery systems. These values provide a benchmark for expected performance.
Table 1: Physicochemical Properties of TPP-Functionalized Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Plain Liposomes (PL) | 145 - 160 | 0.1 - 0.2 | -5 to -15 | [6] |
| TPP-PEG-Liposomes (3 mol%) | 150 - 170 | 0.1 - 0.2 | +10 to +20 | [6] |
| TPP-PEG-Liposomes (5 mol%) | 155 - 175 | 0.1 - 0.2 | +20 to +30 | [6] |
| TPP-PEG-Liposomes (8 mol%) | 160 - 180 | 0.1 - 0.2 | +30 to +40 | [6] |
Table 2: In Vitro Efficacy of TPP-Functionalized Liposomal Drug Delivery
| Formulation | Cell Line | Drug | IC50 | Cellular Uptake Enhancement (vs. non-targeted) | Reference |
| Dox-loaded PPLs | A549 | Doxorubicin | ~1.5 µM | 1.36-fold | [7] |
| Dox-loaded TPPLs | A549 | Doxorubicin | ~1.0 µM | 1.51-fold | [7] |
| PTX-loaded PL | HeLa | Paclitaxel | ~300 ng/mL | - | [6] |
| PTX-loaded TPP-PEG-L | HeLa | Paclitaxel | ~150 ng/mL | Significant increase | [6] |
| PTX-loaded PL | 4T1 | Paclitaxel | ~400 ng/mL | - | [6] |
| PTX-loaded TPP-PEG-L | 4T1 | Paclitaxel | ~200 ng/mL | Significant increase | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Chol-PEG-TPP Conjugate
This protocol describes a general method for synthesizing a cholesterol-polyethylene glycol-triphenylphosphonium conjugate, a versatile molecule for subsequent functionalization of liposomes or nanoparticles.
Materials:
-
Cholesterol
-
Polyethylene glycol (PEG) with a terminal amine group (NH2-PEG-OH)
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dialysis membrane (2 kDa MWCO)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Chol-PEG-NH2:
-
Activate the hydroxyl group of cholesterol with a suitable leaving group (e.g., tosyl chloride) to form Chol-OTs.
-
React Chol-OTs with an excess of NH2-PEG-OH in an appropriate solvent (e.g., DMF) with a base (e.g., TEA) at elevated temperature to form Chol-PEG-NH2 via nucleophilic substitution.
-
Purify the product by dialysis against deionized water to remove unreacted PEG and other small molecules.
-
Lyophilize the dialyzed solution to obtain pure Chol-PEG-NH2.
-
-
Activation of (4-Carboxybutyl)triphenylphosphonium bromide:
-
Dissolve (4-Carboxybutyl)triphenylphosphonium bromide and NHS in anhydrous DMF.
-
Add DCC to the solution at 0°C and stir for 2 hours at 0°C, then overnight at room temperature to form the NHS-activated TPP ester.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
-
Conjugation of Chol-PEG-NH2 with Activated TPP:
-
Dissolve the purified Chol-PEG-NH2 in anhydrous DMF.
-
Add the filtered solution of NHS-activated TPP to the Chol-PEG-NH2 solution.
-
Add TEA to the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification of Chol-PEG-TPP:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: Functionalization of Liposomes with Chol-PEG-TPP
This protocol details the incorporation of the synthesized Chol-PEG-TPP conjugate into liposomes using the thin-film hydration method.
Materials:
-
Phosphatidylcholine (PC) (e.g., from egg yolk or soy)
-
Cholesterol
-
Chol-PEG-TPP conjugate
-
Drug to be encapsulated (optional)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Preparation of the Lipid Film:
-
Dissolve phosphatidylcholine, cholesterol, and the Chol-PEG-TPP conjugate in chloroform in a round-bottom flask. A typical molar ratio is PC:Cholesterol:Chol-PEG-TPP of 90:10:x, where x can be varied (e.g., 1, 3, 5 mol%) to optimize targeting.
-
If encapsulating a lipophilic drug, dissolve it in the chloroform mixture at this stage.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration.
-
The hydration should be performed at a temperature above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a liposome (B1194612) extruder. This should also be done at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Mandatory Visualizations
Caption: Synthesis workflow for a representative Chol-PEG-TPP conjugate.
Caption: Workflow for preparing Chol-PEG-TPP functionalized liposomes.
Caption: Mechanism of mitochondrial targeting by Chol-TPP functionalized liposomes.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Cholesteryl-Triphenylphosphonium Analogs
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of a cholesteryl-triphenylphosphonium salt, proceeding via a two-step synthesis: 1) Halogenation of cholesterol and 2) Nucleophilic substitution with triphenylphosphine (B44618).
Q1: My initial halogenation of cholesterol is resulting in a low yield. What could be the cause?
A1: Low yields in the halogenation of cholesterol can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the halogenating agent (e.g., SOCl₂ for chlorination, PBr₃ for bromination) and that the reaction time is adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The hydroxyl group of cholesterol can undergo elimination to form cholestadiene, especially under harsh acidic or high-temperature conditions. Consider using milder halogenating agents or lower reaction temperatures.
-
Moisture Contamination: Halogenating agents are often sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Losses: The product, a cholesteryl halide, can be lost during work-up and purification. Ensure efficient extraction and be mindful of product solubility during recrystallization or chromatography.
Q2: The second step, the reaction of the cholesteryl halide with triphenylphosphine (PPh₃), is not proceeding. What should I check?
A2: If the formation of the phosphonium (B103445) salt is problematic, consider the following:
-
Reactivity of the Halide: Cholesteryl halides can be sterically hindered, slowing down the Sₙ2 reaction with triphenylphosphine. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a cholesteryl chloride, consider converting it to the more reactive iodide in situ using Finkelstein conditions (e.g., adding NaI).
-
Solvent Choice: A polar aprotic solvent like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) is generally preferred for this type of reaction as it can stabilize the forming phosphonium salt.
-
Temperature: This reaction often requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common.
-
Purity of Starting Materials: Ensure your cholesteryl halide is pure and free from unreacted cholesterol, as the hydroxyl group can interfere with the reaction. Also, use high-purity triphenylphosphine.
Q3: I am observing multiple spots on my TLC after the reaction with triphenylphosphine. What are the likely side products?
A3: The presence of multiple spots on the TLC plate could indicate:
-
Unreacted Starting Material: The most common "side product" is unreacted cholesteryl halide or triphenylphosphine.
-
Elimination Products: As mentioned, elimination to form cholestadiene can occur, especially if the reaction is heated for extended periods or if a basic impurity is present.
-
Triphenylphosphine Oxide (TPPO): If there is any moisture or air in the reaction, triphenylphosphine can be oxidized to triphenylphosphine oxide. This is a very common and often difficult-to-remove byproduct.
-
Hydrolysis of Product: If the work-up is not anhydrous, the phosphonium salt could potentially hydrolyze, though this is less common under typical conditions.
Q4: How can I effectively purify the final (R)-Chol-TPP product?
A4: Purification of phosphonium salts can be challenging. Here are some strategies:
-
Recrystallization: This is often the most effective method for purifying phosphonium salts. A common solvent system is a polar solvent in which the salt is soluble at high temperatures, and a non-polar solvent to induce crystallization upon cooling (e.g., dichloromethane (B109758)/diethyl ether or methanol (B129727)/diethyl ether).
-
Column Chromatography: While possible, chromatography of phosphonium salts on silica (B1680970) gel can be difficult due to their high polarity. Using a polar mobile phase (e.g., a gradient of methanol in dichloromethane) is necessary. Sometimes, deactivation of the silica gel with a small amount of triethylamine (B128534) is helpful. Reverse-phase chromatography can also be an option.
-
Washing/Trituration: If the product is a solid and the main impurity is triphenylphosphine oxide, washing the crude product with a solvent in which the product is sparingly soluble but the impurity is soluble (e.g., diethyl ether or ethyl acetate) can be effective.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A: A common and logical two-step approach is the conversion of the cholesterol hydroxyl group into a good leaving group (like a halide or tosylate), followed by a nucleophilic substitution with triphenylphosphine. The "(R)" designation typically refers to the stereochemistry at the 3-position of the cholesterol backbone, which is naturally occurring.
Q: Which analytical techniques are best for characterizing the final product?
A: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of both the cholesterol and triphenylphosphonium moieties. ³¹P NMR is also highly diagnostic for phosphonium salts, which typically show a characteristic chemical shift.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of the cation.
-
FT-IR Spectroscopy: Can show the disappearance of the O-H stretch from cholesterol and the appearance of characteristic P-Ph bands.
Q: What are the key safety precautions for this synthesis?
A:
-
Halogenating agents like thionyl chloride and phosphorus tribromide are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Triphenylphosphine can be an irritant. Avoid inhalation of dust and skin contact.
Quantitative Data Summary
The following table presents hypothetical data for the optimization of the second step of the synthesis: the formation of the phosphonium salt.
| Entry | Cholesteryl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Cholesteryl Bromide | Toluene | 110 | 24 | 65 | 90 |
| 2 | Cholesteryl Bromide | Acetonitrile | 82 | 24 | 85 | 95 |
| 3 | Cholesteryl Bromide | DMF | 100 | 12 | 88 | 96 |
| 4 | Cholesteryl Iodide | Acetonitrile | 82 | 12 | 92 | 98 |
Note: Purity was determined by ¹H NMR analysis of the crude product.
Experimental Protocols
Protocol 1: Synthesis of Cholesteryl Bromide
-
Preparation: Add cholesterol (1.0 eq) to a dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve the cholesterol in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture over ice water.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from acetone (B3395972) to yield cholesteryl bromide as a white solid.
Protocol 2: Synthesis of (R)-Cholesteryl-Triphenylphosphonium Bromide
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine cholesteryl bromide (1.0 eq) and triphenylphosphine (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile.
-
Reflux: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The product may precipitate out of the solution as it forms.
-
Cooling and Filtration: Cool the reaction mixture to room temperature, then further in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine and other non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to yield the final phosphonium salt.
Visualizations
Caption: Proposed two-step synthesis of this compound Bromide.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: (R)-Chol-TPP Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (R)-Cholesteryl-Tetraphenylporphyrin ((R)-Chol-TPP). This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis and purification of this sterically hindered porphyrin derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a synthetic porphyrin derivative where a cholesterol molecule is attached to one of the phenyl rings of tetraphenylporphyrin (B126558) (TPP). The "(R)" designation refers to the natural stereoisomeric configuration of cholesterol. The synthesis is challenging due to the steric hindrance introduced by the bulky cholesterol group, which can lead to low yields and the formation of side products.[1][2] Careful optimization of reaction conditions and purification methods is crucial for obtaining high purity this compound.
Q2: Which synthetic route is recommended for preparing this compound?
While classic condensation methods like the Adler-Longo or Lindsey synthesis can be adapted, a more robust and modular approach for sterically demanding porphyrins is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This method involves the synthesis of a halogenated TPP precursor followed by coupling with a cholesterol-boronic acid derivative, offering better control and potentially higher yields for such a sterically hindered product.[6]
Q3: What are the critical parameters to control for improving the yield of this compound?
Key parameters to optimize include:
-
Reactant Stoichiometry: Precise control over the ratio of the halogenated porphyrin and the cholesterol-boronic acid derivative is essential.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the appropriate phosphine (B1218219) ligand is critical for efficient coupling with sterically hindered substrates.[2]
-
Reaction Temperature and Time: These parameters need to be carefully monitored to ensure complete reaction while minimizing degradation and side product formation.
-
Inert Atmosphere: Strict anaerobic conditions are necessary to prevent catalyst deactivation.[2]
Q4: How can I effectively purify this compound?
Column chromatography using silica (B1680970) gel is the most common and effective method for purifying porphyrin derivatives.[7][8] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used to separate the desired product from unreacted starting materials and byproducts. Careful packing of the column and slow elution are key to achieving good separation.[8]
Q5: What are the expected spectroscopic characteristics of this compound?
-
UV-Vis Spectroscopy: this compound will exhibit the characteristic Soret band (around 420 nm) and four Q-bands (between 500-700 nm) typical of tetraphenylporphyrins.[9][10][11] The exact peak positions may be slightly shifted due to the cholesterol substituent.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the porphyrin core protons (pyrrolic β-protons and N-H protons) and the phenyl and cholesterol protons. The signals for the protons on the phenyl ring bearing the cholesterol group will be distinct due to the altered chemical environment.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Ensure the palladium catalyst is fresh and has been stored under inert conditions.- Consider using a more active pre-catalyst.[2] |
| Inappropriate ligand | - Screen different bulky, electron-rich phosphine ligands.[2] | |
| Insufficient reaction temperature or time | - Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Extend the reaction time. | |
| Poor quality of starting materials | - Verify the purity of the halogenated porphyrin and the cholesterol-boronic acid. | |
| Formation of Multiple Side Products | Non-optimal reaction conditions | - Re-optimize the reaction temperature and catalyst/ligand ratio. |
| Presence of oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2] | |
| "Scrambling" in one-pot synthesis | - If using a condensation method, this can lead to a mixture of porphyrins. The Suzuki-Miyaura approach minimizes this.[14] | |
| Difficulty in Purifying the Product | Poor separation on column chromatography | - Optimize the solvent system for elution. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexane) is often effective.- Ensure the silica gel is properly packed to avoid channeling.[7] |
| Product is insoluble | - For purification, dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (B109758) or chloroform (B151607) before loading onto the column.[8] | |
| Unexpected Spectroscopic Data | Presence of impurities | - Re-purify the sample by column chromatography.- Check for residual solvents in the NMR spectrum. |
| Porphyrin aggregation | - For NMR analysis, use a concentration around 0.016 M in CDCl₃ to avoid aggregation, which can broaden signals.[12] |
Experimental Protocols
Synthesis of a Halogenated TPP Precursor (e.g., 5-(4-bromophenyl)-10,15,20-triphenylporphyrin)
A common route to this compound is via a halogenated TPP. The Lindsey synthesis is suitable for this precursor.
Methodology:
-
Combine 4-bromobenzaldehyde, benzaldehyde, and pyrrole (B145914) in a 1:3:4 molar ratio in dichloromethane (CH₂Cl₂) at a high dilution (approximately 10 mM).[1][6]
-
Add a Lewis acid catalyst, such as BF₃·OEt₂, and stir the reaction mixture at room temperature under an inert atmosphere for several hours.
-
Monitor the formation of the porphyrinogen (B1241876) intermediate.
-
Once the reaction is complete, add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and continue stirring.
-
Neutralize the reaction mixture with a base (e.g., triethylamine).
-
Wash the organic layer with water, dry it over anhydrous Na₂SO₄, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling of Halogenated TPP with Cholesterol-Boronic Acid
Methodology:
-
In a reaction vessel, dissolve the halogenated TPP precursor, cholesterol-boronic acid (or a suitable derivative), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., toluene/water).[4][6]
-
Add a base, such as cesium carbonate (Cs₂CO₃).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yield and purity data for the synthesis of sterically hindered, functionalized porphyrins, which can be used as a benchmark for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
| Synthetic Step | Reaction Type | Typical Yield Range (%) | Typical Purity (%) | Key Optimization Factors |
| Halogenated TPP Synthesis | Lindsey Condensation | 20 - 40 | > 95 (after chromatography) | Reactant concentration, catalyst, oxidation step |
| This compound Synthesis | Suzuki-Miyaura Coupling | 30 - 70 | > 98 (after chromatography) | Catalyst/ligand system, base, temperature |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.
References
- 1. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 3. C-C Coupling in sterically demanding porphyrin environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - C–C Coupling in sterically demanding porphyrin environments [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (R)-Chol-TPP Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Chol-TPP catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chiral catalyst, presumed to be a quaternary phosphonium (B103445) salt derived from a cholesterol backbone and triphenylphosphine. The chiral cholesterol moiety is designed to create a stereochemically defined environment around the active catalytic center. This class of catalysts is typically employed in asymmetric synthesis to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Chiral phosphonium salts are known to be effective in a variety of transformations, including phase-transfer catalysis, alkylations, and cycloaddition reactions.
Q2: What is the general mechanism of action for a chiral phosphonium salt catalyst like this compound?
While the specific mechanism depends on the reaction, chiral quaternary phosphonium salt catalysts generally function as phase-transfer catalysts or as Lewis bases. In phase-transfer catalysis, the lipophilic phosphonium cation forms an ion pair with an anionic reactant, transporting it from an aqueous or solid phase into an organic phase where the reaction occurs. The chiral environment of the catalyst then directs the approach of the reactants, leading to an enantioselective transformation. As a Lewis base, the phosphonium salt can activate substrates to facilitate a variety of chemical reactions.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
| Possible Cause | Recommendation |
| Catalyst Quality/Activity | The this compound catalyst may have degraded due to improper storage or handling. Phosphonium salts can be sensitive to air and moisture. Ensure the catalyst has been stored under an inert atmosphere (e.g., nitrogen or argon) and handled using appropriate techniques to minimize exposure to the atmosphere. If degradation is suspected, consider using a fresh batch of the catalyst. |
| Reaction Conditions | The reaction temperature, concentration, or time may not be optimal. It is recommended to systematically vary these parameters.[1] For instance, running the reaction at a higher temperature might increase the rate, but could also lead to decomposition. Conversely, a lower temperature might slow the reaction down but improve selectivity. |
| Reagent/Solvent Purity | Impurities in the starting materials or solvent can act as catalyst poisons, inhibiting the reaction.[1] Ensure that all substrates are of high purity and that the solvent is anhydrous and degassed, as water and oxygen can deactivate many catalysts. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture by techniques such as NMR or LC-MS to identify any major byproducts. Understanding the nature of these side products can provide insight into how to modify the reaction conditions to suppress their formation. |
Low Enantioselectivity (% ee)
Problem: The reaction produces the desired product, but with a low enantiomeric excess (ee).
| Possible Cause | Recommendation |
| Reaction Temperature | Temperature can have a significant impact on the enantioselectivity of a reaction. Generally, lower temperatures lead to higher enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer. It is advisable to screen a range of temperatures (e.g., from -20 °C to room temperature). |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A screening of different solvents is highly recommended. Solvents such as toluene, dichloromethane, THF, and diethyl ether are common starting points. |
| Catalyst Loading | An inappropriate catalyst loading can sometimes affect enantioselectivity. While a higher catalyst loading might increase the reaction rate, it can in some cases lead to the formation of less selective catalytic species or aggregates. It is worthwhile to investigate a range of catalyst loadings (e.g., 1 mol% to 10 mol%). |
| Background Reaction | A non-catalyzed background reaction can produce a racemic mixture of the product, thereby lowering the overall enantiomeric excess. To test for this, run a control reaction without the this compound catalyst. If a significant amount of product is formed, the reaction conditions should be adjusted (e.g., by lowering the temperature) to slow down the background reaction relative to the catalyzed one. |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Reaction
This protocol provides a general workflow for a small-scale test reaction to optimize conditions.
-
Catalyst and Reagent Preparation:
-
In a glovebox or under a stream of inert gas, weigh the this compound catalyst (e.g., 0.01 mmol, 5 mol%) into a dry reaction vessel.
-
Add the appropriate anhydrous, degassed solvent (e.g., 1.0 mL).
-
In a separate vial, dissolve the substrate (0.2 mmol) in the same solvent (e.g., 1.0 mL).
-
-
Reaction Setup:
-
Cool the reaction vessel containing the catalyst solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add the substrate solution to the catalyst solution via syringe.
-
Add the second reactant (e.g., 0.24 mmol) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC or LC-MS at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield of the product.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Parameter Screening for Reaction Optimization
To optimize a reaction, it is crucial to systematically vary key parameters. The following table provides a template for organizing such a screening process.
| Entry | Parameter Varied | Value | Yield (%) | ee (%) |
| 1 | Temperature | 25 °C | ||
| 2 | Temperature | 0 °C | ||
| 3 | Temperature | -20 °C | ||
| 4 | Solvent | Toluene | ||
| 5 | Solvent | CH₂Cl₂ | ||
| 6 | Solvent | THF | ||
| 7 | Catalyst Loading | 1 mol% | ||
| 8 | Catalyst Loading | 5 mol% | ||
| 9 | Catalyst Loading | 10 mol% |
References
Preventing racemization during (R)-Chol-TPP synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of (R)-Cholesteryl-triphenylphosphonium ((R)-Chol-TPP). Our aim is to help you overcome common experimental challenges and prevent racemization to achieve high enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring the (R)-configuration in Chol-TPP synthesis?
A1: The most critical step is the nucleophilic substitution at the C3 position of the cholesterol backbone. To obtain the (R)-configuration, one must start with a readily available cholesterol derivative with an (S)-configuration at C3 and employ a reaction that proceeds with a clean inversion of stereochemistry, such as the Mitsunobu or Appel reactions.[1][2][3][4][5][6][7][8]
Q2: What are the primary causes of racemization during the synthesis?
A2: Racemization can occur if the reaction conditions allow for the formation of carbocation intermediates or other species that can lose stereochemical integrity. For phosphonium (B103445) salts, racemization at the phosphorus center can be catalyzed by certain reagents, though this is less common for the carbon stereocenter in the cholesterol moiety.[1][2] Key factors that can contribute to racemization include:
-
Reaction Temperature: Higher temperatures can favor side reactions and racemization pathways.
-
Solvent Choice: The polarity of the solvent can influence the reaction mechanism.
-
Presence of Impurities: Acidic or basic impurities can catalyze side reactions.
Q3: How can I confirm the enantiomeric excess (ee) of my final this compound product?
A3: The enantiomeric excess of your chiral phosphonium salt can be determined using several analytical techniques. A common method involves the use of a chiral derivatizing agent to form diastereomers that can be distinguished and quantified by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR.[9][10] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying enantiomers.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure all reagents are pure and dry. - Increase reaction time or temperature cautiously, monitoring for side product formation. - Use a slight excess (1.1-1.2 equivalents) of triphenylphosphine (B44618) and the activating reagent (e.g., DEAD/DIAD in Mitsunobu, or CBr₄/I₂ in Appel). |
| Side reactions, such as elimination. | - Maintain a low reaction temperature to disfavor elimination. - Choose a non-basic activating agent if possible. | |
| Difficult purification. | - Triphenylphosphine oxide is a common byproduct and can be challenging to remove. Chromatographic purification is often necessary. The use of polymer-bound triphenylphosphine can simplify workup.[4] | |
| Low Enantiomeric Excess (ee%) / Racemization | Reaction not proceeding via a pure Sₙ2 mechanism. | - Ensure the C3 hydroxyl group is properly activated to be a good leaving group. - Use a non-polar, aprotic solvent to favor an Sₙ2 pathway. - Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. |
| Contamination with acidic or basic impurities. | - Use freshly distilled solvents and purified reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | |
| Inconsistent Results | Variability in reagent quality. | - Use reagents from a reliable source and assess their purity before use. Azodicarboxylates, in particular, can decompose over time. |
| Reaction scale effects. | - When scaling up, ensure efficient stirring and temperature control are maintained. |
Experimental Protocols
Proposed Synthesis of this compound via the Mitsunobu Reaction
This protocol outlines the synthesis of this compound from epi-cholesterol ((3α)-cholest-5-en-3-ol), which has the required (S)-configuration at the C3 position. The Mitsunobu reaction is known to proceed with a clean inversion of stereochemistry.[1][3][4]
Materials:
-
Epi-cholesterol ((3α)-cholest-5-en-3-ol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
A suitable nucleophile that can be later converted to the phosphonium salt, or a direct phosphonium-forming reagent. For simplicity, we will consider a two-step approach starting with the formation of a cholesteryl iodide.
-
Dry tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium iodide (NaI)
-
Dry acetone
-
Triphenylphosphine (PPh₃)
-
Dry toluene
Step 1: Synthesis of (R)-3-iodocholest-5-ene via Mitsunobu Reaction
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve epi-cholesterol (1 equivalent) and triphenylphosphine (1.2 equivalents) in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.2 equivalents) in dry THF to the stirred mixture.
-
After the addition is complete, add sodium iodide (5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain (R)-3-iodocholest-5-ene.
Step 2: Synthesis of (R)-Cholesteryl-triphenylphosphonium Iodide
-
In a sealed tube, dissolve the purified (R)-3-iodocholest-5-ene (1 equivalent) and triphenylphosphine (1.5 equivalents) in dry toluene.
-
Heat the mixture at 100-110 °C for 24-48 hours. The phosphonium salt will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold, dry diethyl ether.
-
Dry the this compound iodide salt under vacuum.
Data on Reaction Parameters Affecting Stereoselectivity
| Parameter | Condition | Effect on Enantiomeric Excess (ee%) | Rationale |
| Temperature | Low (e.g., 0 °C to room temp) | Generally higher | Favors the kinetically controlled Sₙ2 pathway over competing elimination or Sₙ1-like pathways that can lead to racemization.[1][3][4] |
| High (e.g., > 60 °C) | Can be lower | Increased thermal energy can overcome the activation barrier for side reactions. | |
| Solvent | Aprotic, non-polar (e.g., THF, Toluene) | Generally higher | Stabilizes the Sₙ2 transition state and disfavors the formation of charge-separated intermediates that could lead to racemization. |
| Protic or highly polar | Can be lower | Can solvate the nucleophile and the leaving group, potentially slowing down the Sₙ2 reaction or favoring an Sₙ1 pathway. | |
| Leaving Group | Good (e.g., I⁻, Br⁻, activated -OH) | Generally higher | Facilitates a rapid Sₙ2 displacement, minimizing the lifetime of any potentially unstable intermediates. |
| Poor | Can be lower | May require harsher conditions (higher temperature) which can lead to side reactions and racemization. | |
| Steric Hindrance | Low (at the reaction center) | Generally higher | Sₙ2 reactions are sensitive to steric hindrance. Less hindrance allows for easier backside attack by the nucleophile. |
| High | Can be lower | May favor elimination or require more forcing conditions. |
Visual Guides
Proposed Synthetic Pathway for this compound
Caption: Synthetic route to this compound with stereochemical inversion.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Side reactions and byproducts in (R)-Chol-TPP synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Cholesteryl-triphenylphosphonium ((R)-Chol-TPP). This guide addresses common side reactions, byproduct formation, and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This typically involves reacting an activated (R)-cholesterol derivative, such as (R)-cholesteryl tosylate or a cholesteryl halide (e.g., iodide or bromide), with triphenylphosphine (B44618) (PPh₃). The reaction is usually performed by heating the reactants in a suitable solvent.
Q2: I have a low yield of my this compound product. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Side reactions: Competing reactions, such as elimination, can consume the starting material.
-
Poor quality of reagents: The cholesteryl tosylate or halide may be impure, or the triphenylphosphine may have partially oxidized.
-
Suboptimal solvent choice: The solvent may not be suitable for the SN2 reaction.
-
Product loss during workup and purification: The product may be lost during extraction or crystallization steps.
Q3: I see an unexpected spot on my TLC plate that is less polar than my product. What could it be?
A3: A common, less polar byproduct is cholestadiene, which is formed through an E2 elimination side reaction of the cholesteryl tosylate or halide. This is particularly favored at higher reaction temperatures.
Q4: My purified product contains a significant amount of a white, crystalline solid that is not this compound. What is this impurity?
A4: This is likely triphenylphosphine oxide (TPPO). Triphenylphosphine is susceptible to oxidation, which can occur during the reaction if it is not performed under an inert atmosphere, or if the starting triphenylphosphine is old or has been improperly stored. TPPO is a common byproduct in many reactions involving triphenylphosphine.
Q5: How can I confirm the identity of my product and any byproducts?
A5: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): This is the most powerful tool for structural elucidation. The ³¹P NMR spectrum is particularly useful for identifying phosphorus-containing compounds. The this compound product will show a characteristic signal for the phosphonium (B103445) cation, while triphenylphosphine oxide will have a different chemical shift. ¹H and ¹³C NMR can confirm the presence of the cholesterol backbone and the phenyl groups, as well as help identify byproducts like cholestadiene by their characteristic olefinic proton and carbon signals.
-
Mass Spectrometry (MS): This will help determine the molecular weight of your product and any impurities, confirming their identity.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of your reaction and assess the purity of your product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Increase reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature, but be mindful of promoting the elimination side reaction (see Issue 2). | Higher conversion of starting material to product. |
| Poor Reagent Quality | - Use freshly prepared or purified cholesteryl tosylate.- Use fresh, high-purity triphenylphosphine. Store PPh₃ under an inert atmosphere. | Improved reaction efficiency and reduced side product formation. |
| Suboptimal Solvent | - Use a polar aprotic solvent like acetonitrile (B52724) or DMF to favor the SN2 reaction. | Increased reaction rate and yield. |
| Product Loss During Purification | - Optimize the recrystallization solvent system to maximize the recovery of the phosphonium salt.- If the product is an oil, try trituration with a non-polar solvent like diethyl ether or hexane (B92381) to induce solidification. | Higher isolated yield of the pure product. |
Issue 2: Presence of Cholestadiene Byproduct
| Symptom | Identification | Mitigation Strategies |
| A non-polar spot on TLC. | ¹H NMR: Look for signals in the olefinic region (typically δ 5.5-6.0 ppm) corresponding to the double bonds in the diene.MS: A molecular ion peak corresponding to the mass of cholestadiene (C₂₇H₄₄, M.W. ≈ 368.6 g/mol ). | - Lower Reaction Temperature: The E2 elimination is favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.- Choice of Leaving Group: Using a better leaving group that favors SN2 over E2, such as iodide, might be beneficial. |
Issue 3: Contamination with Triphenylphosphine Oxide (TPPO)
| Symptom | Identification | Mitigation & Removal |
| A white, crystalline impurity that is often difficult to separate from the product. | ³¹P NMR: TPPO has a characteristic chemical shift (around +25 to +35 ppm, depending on the solvent) that is distinct from the triphenylphosphonium cation signal (typically around +20 to +25 ppm).MS: A molecular ion peak at m/z 278.1 corresponding to TPPO. | Mitigation: - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of PPh₃.- Use fresh, high-purity PPh₃.Removal: - Recrystallization: Careful selection of the recrystallization solvent can sometimes selectively precipitate the desired phosphonium salt, leaving TPPO in the mother liquor.- Chromatography: While challenging due to the polarity of phosphonium salts, column chromatography on silica (B1680970) gel or alumina (B75360) can be used. A polar eluent system is typically required.- Washing/Trituration: TPPO has some solubility in solvents like diethyl ether and toluene, while phosphonium salts are often insoluble. Washing the crude product with these solvents can help remove TPPO. |
Experimental Protocols
Synthesis of (R)-Cholesteryl Tosylate
-
Dissolve (R)-cholesterol in a minimal amount of dry pyridine (B92270) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol).
Synthesis of this compound from Cholesteryl Tosylate
-
Combine (R)-cholesteryl tosylate and triphenylphosphine (1.2 to 2.0 equivalents) in a round-bottom flask under an inert atmosphere.
-
Add a suitable dry, polar aprotic solvent (e.g., acetonitrile or toluene).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted triphenylphosphine.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or trituration to obtain pure this compound.
Data Presentation
Table 1: Summary of Potential Byproducts and their Identification
| Byproduct | Formation Pathway | TLC Rf (relative to product) | Key ¹H NMR Signals (CDCl₃) | Key ³¹P NMR Signal (CDCl₃) | MS (m/z) |
| Cholestadiene | E2 Elimination of Cholesteryl Tosylate | Higher | δ 5.5 - 6.0 (olefinic protons) | N/A | ~368.6 [M]⁺ |
| Triphenylphosphine Oxide (TPPO) | Oxidation of Triphenylphosphine | Varies (can be similar to product) | δ 7.4 - 7.8 (multiplets, phenyl protons) | ~ +30 ppm | 278.1 [M]⁺ |
| Unreacted Triphenylphosphine | Incomplete Reaction | Higher | δ 7.2 - 7.4 (multiplets, phenyl protons) | ~ -5 ppm | 262.1 [M]⁺ |
| Unreacted Cholesteryl Tosylate | Incomplete Reaction | Higher | δ 7.3 & 7.8 (doublets, tosyl protons), δ 2.4 (singlet, tosyl methyl) | N/A | ~540.8 [M]⁺ |
Visualizations
Caption: Main synthesis and side reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Validation & Comparative
A Comparative Analysis of the Stereoisomeric Effects of Mitochondria-Targeted Cholesterol-Triphenylphosphonium Conjugates on Cancer Cell Viability
Published: December 3, 2025
This guide provides a comparative analysis of the biological activities of (R)-Chol-TPP and (S)-Chol-TPP, two stereoisomeric cholesterol-triphenylphosphonium conjugates designed to target mitochondria. The focus is on their differential effects on the viability of cancer cells, drawing upon experimental data from studies on analogous compounds.
Overview of this compound and (S)-Chol-TPP
This compound and (S)-Chol-TPP are synthetic compounds that link a cholesterol molecule to a triphenylphosphonium (TPP) cation. The TPP group, due to its positive charge, facilitates the accumulation of these molecules within the mitochondria of cells, driven by the mitochondrial membrane potential. The cholesterol moiety aids in their insertion into cellular and mitochondrial membranes. The (R) and (S) designations refer to the chirality at the carbon atom connecting the cholesterol backbone to the TPP-containing linker. This stereochemical difference can lead to distinct biological activities, likely due to stereospecific interactions with mitochondrial components. While not catalysts in the traditional chemical sense, their ability to repeatedly induce processes like reactive oxygen species (ROS) production allows for their biological effects to be compared in a manner analogous to catalytic activity.
Comparative Biological Activity
The primary mechanism of action for these compounds in cancer therapy is the induction of apoptosis (programmed cell death) through the generation of mitochondrial ROS. The differential efficacy between the (R) and (S) isomers is a key area of investigation.
| Compound | Cell Line | Assay | IC50 (µM) after 24h | Source |
| (R)-enantiomer | Human breast adenocarcinoma (MCF-7) | MTT Assay | 0.61 ± 0.05 | |
| (S)-enantiomer | Human breast adenocarcinoma (MCF-7) | MTT Assay | 1.1 ± 0.1 | |
| (R)-enantiomer | Human colon carcinoma (HCT116) | MTT Assay | 0.7 ± 0.1 | |
| (S)-enantiomer | Human colon carcinoma (HCT116) | MTT Assay | 1.3 ± 0.2 | |
| (R)-enantiomer | Human promyelocytic leukemia (HL-60) | MTT Assay | 0.49 ± 0.08 | |
| (S)-enantiomer | Human promyelocytic leukemia (HL-60) | MTT Assay | 0.9 ± 0.1 |
Data presented are for the analogous compounds (R)- and (S)-Mito-ChM from the cited literature, which share the core Cholesterol-TPP structure. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher cytotoxic potency. Across multiple cancer cell lines, the (R)-enantiomer consistently demonstrates a lower IC50 value, indicating it is more potent in killing cancer cells than the (S)-enantiomer.
Experimental Protocols
The following are summaries of the experimental methods used to determine the biological activity of these compounds.
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the cells are treated with varying concentrations of this compound and (S)-Chol-TPP (or their analogs) for a specified period, typically 24 hours.
-
MTT Addition: After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This assay quantifies the generation of reactive oxygen species within the mitochondria.
-
Cell Preparation: Cells are cultured and seeded in a similar manner to the MTT assay.
-
Treatment: Cells are treated with the test compounds at a specific concentration (e.g., the IC50 value) for a shorter duration, such as 6 hours.
-
Staining: After treatment, the cells are loaded with a mitochondria-specific fluorescent probe, such as MitoSOX Red, which selectively detects mitochondrial superoxide. Cells are incubated with the probe for approximately 10-15 minutes.
-
Flow Cytometry: The cells are then washed, harvested, and resuspended in a suitable buffer. The fluorescence intensity is analyzed using a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial ROS levels.
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for these compounds and the general workflow for their evaluation.
Caption: Proposed mechanism of action for Chol-TPP compounds in cancer cells.
Caption: General workflow for comparing the bioactivity of Chol-TPP stereoisomers.
Validating (R)-Chol-TPP's Mechanism of Action: A Comparative Guide to Mitochondria-Targeting Ligands
A deep dive into the experimental validation of (R)-Chol-TPP reveals its efficacy as a mitochondria-targeting ligand within a sophisticated drug delivery system. This guide provides a comparative analysis of this compound against other mitochondria-targeting alternatives, supported by experimental data and detailed protocols for researchers in drug development.
This compound, a conjugate of cholesterol and triphenylphosphonium (TPP), serves as a crucial component in advanced drug delivery systems designed to precisely target mitochondria. Its mechanism of action lies in the lipophilic cationic nature of the TPP group, which facilitates the accumulation of its cargo within the negatively charged mitochondrial matrix. This targeted delivery is a key strategy to enhance the therapeutic efficacy of anticancer drugs while minimizing off-target side effects.
The primary validation of this compound's mechanism is extensively detailed in a study by Zhao et al. (2022), where it was incorporated into pH- and redox-responsive liposomes for the treatment of glioma. These liposomes were co-loaded with doxorubicin (B1662922) (DOX) and lonidamine (B1675067) (LND) and further surface-modified with glucose for a cascade of targeting: first to the brain and tumor tissue, and subsequently to the mitochondria within the cancer cells.
Comparative Analysis of Mitochondrial Targeting Efficiency
To objectively assess the performance of this compound, this guide compares its mitochondrial targeting capabilities with other prominent alternatives, namely other TPP derivatives and the novel triarylpyridinium (TAPY) cations. The following table summarizes key quantitative data from relevant studies.
| Targeting Ligand | Delivery System | Cell Line | Mitochondrial Co-localization Coefficient | Cellular Uptake Enhancement (vs. Non-targeted) | Reference |
| This compound | Liposomes | C6 Glioma Cells | Data to be extracted from full text | Data to be extracted from full text | Zhao et al., 2022 |
| TPP-PEG-DSPE | Liposomes | 4T1 Breast Cancer Cells | 0.85 ± 0.06 | ~2.5-fold | Chen et al., 2019 |
| TAPY(OMe)-BDP | Bodipy Conjugate | MCF-7 Breast Cancer Cells | ~2-fold higher fluorescence intensity vs. TPP-BDP | Not explicitly stated | Neto et al., 2024[1] |
| Rhodamine 123 | Free Dye | Various Cancer Cells | High | Varies | Johnson et al., 1980 |
Experimental Protocols for Validation
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments used to validate the mitochondrial targeting of this compound and its alternatives.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the modification of cholesterol to introduce a linker, followed by the conjugation of the triphenylphosphonium moiety. A generalized protocol is as follows:
-
Activation of Cholesterol: Cholesterol is reacted with an appropriate bifunctional linker (e.g., a carboxylated polyethylene (B3416737) glycol) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in a suitable organic solvent like dichloromethane (B109758) (DCM).
-
Purification: The resulting cholesterol-linker conjugate is purified using column chromatography.
-
Conjugation with TPP: The purified cholesterol-linker is then reacted with a TPP derivative containing a reactive group (e.g., an amino group) under appropriate conditions to form the final this compound conjugate.
-
Characterization: The structure of the final product is confirmed using techniques like ¹H NMR and mass spectrometry.
Preparation of Mitochondria-Targeting Liposomes
The this compound ligand is incorporated into liposomes using the thin-film hydration method:
-
Lipid Film Formation: A mixture of lipids (e.g., soy phosphatidylcholine, cholesterol) and the this compound conjugate are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer containing the drug to be encapsulated (e.g., doxorubicin and lonidamine). The hydration process is carried out above the lipid phase transition temperature with gentle agitation.
-
Size Extrusion: The resulting liposomal suspension is then extruded through polycarbonate membranes of defined pore size to obtain unilamellar vesicles with a uniform size distribution.
In Vitro Validation of Mitochondrial Targeting
Confocal Laser Scanning Microscopy (CLSM):
-
Cell Culture: Cancer cells (e.g., C6 glioma cells) are cultured on glass-bottom dishes.
-
Staining: The mitochondria of the cells are pre-stained with a commercially available mitochondrial tracker (B12436777) dye (e.g., MitoTracker Green).
-
Incubation: The cells are then incubated with fluorescently labeled liposomes (e.g., containing a rhodamine-labeled lipid) for a specific period.
-
Imaging: The cells are washed and imaged using a confocal microscope. The co-localization of the fluorescence from the liposomes (red) and the mitochondrial tracker (green) is analyzed to determine the extent of mitochondrial targeting. The overlap of the two signals results in a yellow color in the merged image, indicating successful targeting.
Flow Cytometry:
-
Cell Treatment: Cells are treated with fluorescently labeled targeted and non-targeted liposomes for a defined time.
-
Mitochondria Isolation: After incubation, the cells are harvested, and the mitochondria are isolated using a commercial mitochondria isolation kit.
-
Analysis: The fluorescence intensity of the isolated mitochondria is then quantified using a flow cytometer to compare the accumulation of targeted versus non-targeted liposomes.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Cascade targeting and mechanism of action of this compound liposomes.
Caption: Experimental workflow for validating mitochondrial targeting of liposomes.
Conclusion
The available evidence strongly supports the mechanism of action of this compound as an effective mitochondria-targeting ligand. Its incorporation into multi-functional liposomes represents a promising strategy for enhancing the delivery of chemotherapeutics to cancer cells. While direct quantitative comparisons with emerging alternatives like TAPY are still limited, the foundational work on TPP-based systems provides a robust framework for future developments in organelle-specific drug delivery. The detailed protocols provided in this guide aim to facilitate further research and comparative studies in this critical area of nanomedicine.
References
A Comparative Analysis of Chiral Catalysts: Benchmarking Against Established Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral catalyst is paramount. This guide provides a comparative study of various chiral catalysts, with a focus on phosphine-based ligands, in the context of asymmetric hydroformylation. While a specific catalyst denoted as "(R)-Chol-TPP" was not found in publicly available research, this guide will serve as a benchmark by comparing the performance of well-established chiral phosphine (B1218219) ligands. The data presented is compiled from peer-reviewed literature to facilitate informed decisions in catalyst selection and reaction optimization.
Data Presentation: Performance in Asymmetric Hydroformylation of Styrene (B11656)
Asymmetric hydroformylation is a powerful atom-economical reaction that installs both a formyl group and a new stereocenter in a single step. The performance of a chiral catalyst in this reaction is typically evaluated by its ability to control regioselectivity (formation of the branched versus linear aldehyde) and enantioselectivity (the enantiomeric excess, ee%). The table below summarizes the performance of several notable chiral phosphine ligands in the rhodium-catalyzed asymmetric hydroformylation of styrene.
| Catalyst/Ligand | Temperature (°C) | Pressure (bar, H₂/CO) | Branched/Linear Ratio | Yield (%) | ee (%) | Reference |
| (R,S)-BINAPHOS | 60 | 40 (1/1) | 88/12 | 98 | 94 (R) | [1] |
| (S,S)-Ph-BPE | 25 | 6.9 (1/1) | 96/4 | >95 | 95 (S) | [2] |
| (R,R)-DIPAMP | 45 | 10 (1/1) | >95/5 | 92 | 84 (R) | [3][4] |
| (S)-BINAP | 100 | 100 (1/1) | 90/10 | 85 | 89 (S) | [2] |
Note: The performance of chiral catalysts is highly dependent on the specific substrate, solvent, and reaction conditions. The data presented here is for the asymmetric hydroformylation of styrene and serves as a point of comparison. TON (Turnover Number) and TOF (Turnover Frequency) are also critical parameters but are not consistently reported across all literature for this specific reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below is a general experimental protocol for the rhodium-catalyzed asymmetric hydroformylation of styrene, which can be adapted for different chiral phosphine ligands.
General Procedure for Rh-Catalyzed Asymmetric Hydroformylation of Styrene
Materials:
-
[Rh(CO)₂(acac)] (catalyst precursor)
-
Chiral phosphine ligand (e.g., (R,S)-BINAPHOS)
-
Styrene (substrate)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
Procedure:
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(CO)₂(acac)] (1 mol%) and the chiral phosphine ligand (1.2 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: The catalyst solution and the substrate, styrene (1 equivalent), are transferred via cannula to a high-pressure autoclave under an inert atmosphere (e.g., argon).
-
Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged several times with syngas. The reactor is then pressurized with the desired pressure of syngas (e.g., 40 bar) and heated to the specified temperature (e.g., 60 °C) with vigorous stirring.
-
Work-up and Analysis: After the reaction is complete (monitored by techniques like GC or TLC), the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The reaction mixture is then concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by flash column chromatography on silica (B1680970) gel. The yield, branched-to-linear ratio, and enantiomeric excess of the resulting aldehyde are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Mandatory Visualizations
Catalytic Cycle of Asymmetric Hydroformylation
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydroformylation.
Classification of Chiral Phosphine Ligands
Caption: Classification of common chiral phosphine ligands used in asymmetric catalysis.
Workflow for Chiral Catalyst Selection
Caption: A logical workflow for the selection and optimization of a chiral catalyst.
References
Benchmarking (R)-Chol-TPP: A Comparative Guide to Mitochondrial Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Mitochondria, the powerhouses of the cell, have emerged as a critical target for therapeutic intervention in a range of diseases, most notably cancer. The ability to selectively deliver pharmacological agents to this organelle holds the promise of enhanced efficacy and reduced off-target toxicity. (R)-Chol-TPP, a cholesterol-based triphenylphosphonium conjugate, is a liposomal ligand designed for precisely this purpose. This guide provides a comprehensive performance comparison of TPP-based mitochondrial drug delivery systems, as a proxy for this compound, against other prominent mitochondrial targeting technologies, supported by experimental data.
The Principle of Mitochondrial Targeting
The primary driver for the accumulation of molecules like this compound within mitochondria is the significant negative membrane potential across the inner mitochondrial membrane (approximately -180 mV). Cationic molecules, such as the triphenylphosphonium (TPP) group, are drawn to and accumulate within the mitochondrial matrix. This targeted accumulation can increase the concentration of a conjugated drug at its site of action by several hundred-fold compared to the cytoplasm, thereby enhancing its therapeutic effect.
Performance Benchmarks: this compound Proxies vs. Alternatives
The following tables summarize the performance of TPP-modified drug delivery systems in key applications, primarily in the context of cancer therapy, and compare them with alternative mitochondrial targeting strategies.
Table 1: In Vitro Cytotoxicity of Mitochondria-Targeted Doxorubicin Formulations
| Formulation | Cell Line | IC50 (µM) | Fold Improvement vs. Free Doxorubicin | Reference |
| Free Doxorubicin | HCT116 | 0.55 | - | [1] |
| PEGylated Liposomal Doxorubicin (PPLs) | HCT116 | 0.47 | 1.17 | [1] |
| TPP-modified Liposomal Doxorubicin (TPPLs) | HCT116 | 0.34 | 1.62 | [1] |
| Free Doxorubicin | A549/ADR (drug-resistant) | 70.48 (at 24h) | - | [2] |
| TPH/PTX (TPP-modified micelles with Paclitaxel) | A549/ADR (drug-resistant) | 35.25 (at 24h) | 2.0 | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-Tumor Efficacy of Mitochondria-Targeted Therapies
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Free Doxorubicin | HeLa Xenograft | 34 | [3] |
| Untargeted Liposomal Doxorubicin | HeLa Xenograft | 42 | [3] |
| Folic Acid + TPP Dual-Targeted Liposomal Doxorubicin | HeLa Xenograft | 79 | [3] |
| Free Doxorubicin | 4T1 Breast Cancer | 24.3 | [4] |
| PEGylated Liposomal Doxorubicin (PegL-DOX) | 4T1 Breast Cancer | 35.3 | [4] |
| Glucose-Coated Liposomal Doxorubicin (GlcL-DOX) | 4T1 Breast Cancer | 58.5 | [4] |
| TPH/PTX (TPP-modified micelles with Paclitaxel) | A549/ADR Xenograft | 79.37 | [5] |
Table 3: Comparative Mitochondrial Accumulation of Targeting Moieties
| Targeting Moiety Conjugate | Cell Line | Relative Mitochondrial Accumulation | Reference |
| TPP-bodipy | MCF-7 | 1x | [6] |
| TAPY(OMe)-BDP | MCF-7 | 2x | [6] |
| TPP-DSPE-PEG Liposomes (TLS) | B16F10 | 1.8x (vs. non-targeted) | [7] |
| DQA-DSPE-PEG Liposomes (DLS) | B16F10 | 2.4x (vs. non-targeted) | [7] |
| Dendritic Lipopeptide (DLP) Liposomes | 4T1 | 3.7x (vs. TPP-based liposomes) | [8] |
Alternative Mitochondrial Targeting Strategies
While TPP-based systems are widely utilized, several alternative strategies have been developed, each with its own set of advantages.
-
Triarylpyridinium (TAPY) Cations: These molecules are structurally similar to TPP and have shown promise as mitochondrial carriers. A study demonstrated that a TAPY-bodipy conjugate exhibited twice the fluorescence intensity in the mitochondria of MCF-7 cells compared to its TPP counterpart, suggesting more efficient accumulation[6].
-
Dequalinium (DQA): This bola-amphiphilic cation has been used to formulate "DQAsomes" for mitochondrial drug delivery. In a comparative study, dequalinium-modified liposomes (DLS) showed a greater dissipation of mitochondrial membrane potential compared to TPP-modified liposomes (TLS), indicating a potent effect on mitochondrial function[7].
-
Mitochondria-Penetrating Peptides (MPPs): These short, synthetic peptides are designed to cross the mitochondrial membranes. They offer versatility in cargo delivery and can be engineered for specific properties. Some studies suggest that certain cell-penetrating molecules can be significantly more efficient at cytosolic and mitochondrial delivery than TPP[9].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mitochondrial drug delivery systems. Below are summaries of key experimental protocols.
Liposome (B1194612) Formulation with this compound (Adapted from TPP-PEG-PE Protocol)
This protocol describes the thin-film hydration method for preparing mitochondria-targeted liposomes.
-
Lipid Film Preparation: A mixture of lipids, including a phospholipid (e.g., DSPC), cholesterol, and the this compound conjugate, are dissolved in an organic solvent (e.g., chloroform). The molar ratio of the components should be optimized for the specific application.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated (e.g., doxorubicin). The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation.
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using an extruder.
-
Purification: Unencapsulated drug is removed from the liposome formulation by methods such as dialysis or size-exclusion chromatography.
Confocal Laser Scanning Microscopy (CLSM) for Mitochondrial Localization
CLSM is used to visualize the subcellular localization of fluorescently labeled liposomes or drug molecules.
-
Cell Culture: Adherent cancer cells are grown on glass-bottom dishes suitable for microscopy.
-
Staining: The mitochondria are stained with a specific fluorescent probe, such as MitoTracker Green FM.
-
Incubation: The cells are then incubated with the fluorescently labeled liposomes (e.g., containing a rhodamine-labeled lipid) for a defined period.
-
Imaging: The cells are washed to remove non-internalized liposomes and imaged using a confocal microscope. Separate images are captured for the mitochondrial stain and the liposome label.
-
Colocalization Analysis: The images are merged to determine the degree of colocalization between the liposomes and the mitochondria, which indicates successful targeting.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the drug formulations (e.g., free drug, non-targeted liposomes, and this compound targeted liposomes) for a specified duration (e.g., 48 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Mitochondria are a major source of ROS, and many anticancer drugs exert their effects by inducing oxidative stress.
-
Cell Treatment: Cells are treated with the drug formulations as in the cytotoxicity assay.
-
Probe Incubation: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). In the presence of ROS, H2DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
The available evidence strongly suggests that targeting mitochondria with TPP-based delivery systems, such as those utilizing this compound, can significantly enhance the efficacy of anticancer drugs. This is demonstrated by lower IC50 values in vitro and improved tumor growth inhibition in vivo compared to non-targeted formulations. While direct comparative data for this compound against a wide array of emerging alternatives is still limited, the foundational principle of leveraging the mitochondrial membrane potential remains a robust and effective strategy. Promising alternatives like TAPY cations and dendritic lipopeptides are emerging, with some studies indicating superior mitochondrial accumulation. Further head-to-head comparative studies are warranted to definitively establish the performance hierarchy of these mitochondrial targeting technologies in various therapeutic contexts. Researchers and drug development professionals should consider the specific application, cargo, and desired outcome when selecting a mitochondrial targeting strategy.
References
- 1. Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor- and mitochondria-targeted nanoparticles eradicate drug resistant lung cancer through mitochondrial pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Doxorubicin-Loaded Liposomes Co-Modified with Transferrin and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Subcellular Trafficking of Resveratrol Using Mitochondriotropic Liposomes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrion-specific dendritic lipopeptide liposomes for targeted sub-cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating and Mitochondrion-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Chol-TPP and First-Generation Mitochondria-Targeted Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel mitochondria-targeting liposome (B1194612) ligand, (R)-Chol-TPP, with well-established first-generation analogues such as MitoQ and MitoVitE. While direct comparative experimental data for this compound is not yet widely available in peer-reviewed literature, this document serves as a framework for its evaluation. We present a synthesis of the known mechanisms of action, detailed experimental protocols for key comparative assays, and visualizations of relevant signaling pathways and workflows. This guide is intended to aid researchers in designing and executing studies to benchmark the performance of this compound against its predecessors.
Introduction to Mitochondria-Targeted Antioxidants
Mitochondria, the primary sites of cellular respiration, are also a major source of reactive oxygen species (ROS). Under pathological conditions, an excess of ROS can lead to mitochondrial and cellular damage, contributing to a wide range of diseases. Mitochondria-targeted antioxidants are designed to accumulate within the mitochondria to neutralize ROS at their source, offering a targeted therapeutic approach.
The strategy for delivering antioxidants to mitochondria often involves the use of a lipophilic cation, most commonly the triphenylphosphonium (TPP) cation. The large mitochondrial membrane potential drives the accumulation of these positively charged molecules within the mitochondrial matrix. First-generation mitochondria-targeted antioxidants, such as MitoQ and MitoVitE, have validated this approach, demonstrating significant protective effects in various models of oxidative stress.
This compound is a more recent addition to this class of compounds. It is a mitochondria-targeting liposome ligand with the chemical formula C55H78BrO5P and a molecular weight of 930.08. The structure suggests a cholesterol moiety linked to a TPP cation, designed for integration into liposomal drug delivery systems for targeted therapy, for instance, in glioma.
Comparative Performance Data
A direct quantitative comparison of the antioxidant efficacy of this compound with first-generation analogues is challenging due to the limited availability of public data on this compound's intrinsic antioxidant properties. The following tables summarize representative data for MitoQ and MitoVitE from published studies. These tables also serve as a template for the types of data required for a comprehensive comparison with this compound.
Table 1: Antioxidant Efficacy
| Compound | Assay Type | Model System | IC50 / Efficacy | Reference |
| This compound | - | - | Data not available | - |
| MitoQ | Inhibition of lipid peroxidation | Rat liver mitochondria | ~0.3 µM | [1] |
| Inhibition of cell proliferation (as a measure of cytotoxicity) | Human breast cancer cells (MDA-MB-231) | 0.38 µM | [1] | |
| MitoVitE | Inhibition of lipid peroxidation | Rat liver mitochondria | Potent antioxidant activity demonstrated | [2] |
| Protection against paclitaxel-induced loss of metabolic activity | Rat dorsal root ganglion cells | Significant protection observed | [3][4][5] |
Table 2: Effects on Mitochondrial Function
| Compound | Assay Type | Model System | Effect on Mitochondrial Membrane Potential (under oxidative stress) | Reference |
| This compound | - | - | Data not available | - |
| MitoQ | JC-1 Assay | Rat dopaminergic neuron cell line (N27) treated with MPTP | Improved mitochondrial membrane potential | [6] |
| MitoVitE | JC-1 Assay | Rat dorsal root ganglion cells exposed to paclitaxel | Ameliorated loss of membrane potential | [3][4][5] |
Signaling Pathways
Mitochondria-targeted antioxidants primarily exert their effects by mitigating oxidative stress, which in turn can modulate various cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant capacity.
Experimental Protocols
To facilitate a standardized comparison of this compound with first-generation analogues, detailed protocols for key experiments are provided below.
Measurement of Mitochondrial Superoxide Production
Principle: MitoSOX™ Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide. An increase in fluorescence intensity is indicative of increased mitochondrial ROS production.
Protocol:
-
Cell Culture: Plate cells (e.g., human endothelial cells or neuronal cells) in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and culture to the desired confluency.
-
Induction of Oxidative Stress: Treat cells with an inducer of oxidative stress (e.g., H₂O₂, antimycin A) in the presence or absence of varying concentrations of this compound, MitoQ, or MitoVitE for a specified duration.
-
MitoSOX™ Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red reagent in warm HBSS or cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX™ working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the MitoSOX™ solution and wash the cells three times with warm HBSS.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze using a flow cytometer with a PE-compatible channel.
-
-
Analysis: Quantify the mean fluorescence intensity. A decrease in fluorescence in the presence of the antioxidant compound indicates its efficacy in scavenging mitochondrial superoxide.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The JC-1 dye is a ratiometric fluorescent probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with an apoptosis inducer or oxidative stress agent in the presence or absence of the test compounds as described previously.
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution in assay buffer or culture medium according to the manufacturer's instructions.
-
Remove the treatment medium, wash the cells once, and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
For adherent cells, remove the staining solution and wash twice with assay buffer.
-
For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in assay buffer. Repeat the wash step.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using filters for both green (e.g., FITC channel) and red (e.g., TRITC channel) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Analysis: Determine the ratio of red to green fluorescence intensity. A preservation of this ratio by the antioxidant compound in stressed cells indicates its protective effect on mitochondrial membrane potential.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals within cultured cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black plate and grow to confluence.
-
Loading with Probe and Antioxidant:
-
Wash the cells with PBS.
-
Treat the cells with the test antioxidant (this compound, MitoQ, or MitoVitE) and the DCFH-DA probe in treatment buffer for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove excess probe and antioxidant.
-
Add a peroxyl radical initiator (e.g., AAPH) to the wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation/emission at 485/535 nm) every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant activity is quantified by the degree of reduction in the AUC in the presence of the antioxidant.
Lipid Peroxidation Assay
Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation. The TBARS (Thiobarbituric Acid Reactive Substances) assay is a common method to measure MDA levels.
Protocol:
-
Sample Preparation: Homogenize cells or tissues treated with an oxidative stressor +/- the test antioxidants.
-
TBARS Reaction:
-
Mix the sample homogenate with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for 60 minutes. This allows MDA in the sample to react with TBA to form a pink-colored adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA. A reduction in MDA levels in the presence of the antioxidant indicates inhibition of lipid peroxidation.
Conclusion
This compound represents a novel approach in the design of mitochondria-targeted agents, potentially for integrated drug delivery systems. While its specific antioxidant properties require further characterization, the established framework of first-generation analogues like MitoQ and MitoVitE provides a clear roadmap for its evaluation. The experimental protocols detailed in this guide offer standardized methods for a rigorous comparative analysis. Such studies will be crucial in determining the relative efficacy, specificity, and potential therapeutic advantages of this compound in the growing field of mitochondrial medicine. Researchers are encouraged to utilize these methodologies to generate the data necessary for a direct and quantitative comparison.
References
- 1. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of MitoVitE, α-Tocopherol and Trolox on Oxidative Stress, Mitochondrial Function and Inflammatory Signalling Pathways in Endothelial Cells Cultured under Conditions Mimicking Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 5. MitoVitE, a mitochondria-targeted antioxidant, limits paclitaxel-induced oxidative stress and mitochondrial damage in vitro, and paclitaxel-induced mechanical hypersensitivity in a rat pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
Comparative Efficacy of (R)-Cholesteryl-Triphenylphosphonium ((R)-Chol-TPP) as a Mitochondria-Targeting Agent
For Immediate Release
This guide provides a comparative overview of the efficacy of (R)-Cholesteryl-Triphenylphosphonium ((R)-Chol-TPP), a novel mitochondria-targeting agent, in relation to standard reagents commonly employed for mitochondrial drug delivery and therapy. The triphenylphosphonium (TPP) cation is a well-established moiety for targeting bioactive molecules to mitochondria, leveraging the organelle's negative membrane potential for accumulation. The conjugation of TPP to a cholesterol backbone in this compound is designed to enhance cellular uptake and membrane interaction, potentially improving the delivery of therapeutic payloads.
While direct, quantitative comparative studies on this compound against standard reagents are not extensively available in peer-reviewed literature, this guide synthesizes the foundational principles and presents a framework for its evaluation based on studies of similar TPP-conjugated molecules. The standard reagents for comparison include alkyl-TPP derivatives (e.g., decyl-TPP) and the widely studied mitochondria-targeted antioxidant, MitoQ.
Data Presentation
To facilitate a clear comparison, the following tables outline the key parameters for evaluating the efficacy of mitochondria-targeting compounds. Note: The data presented for this compound is hypothetical and serves as a template for how experimental results would be presented. Data for standard reagents is based on representative findings from existing literature.
Table 1: Mitochondrial Accumulation and Cellular Uptake
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Mitochondrial Accumulation (Fold Increase vs. Cytosol) | Cellular Uptake (pmol/mg protein) |
| This compound | HeLa | 10 | 4 | Data not available | Data not available |
| Decyl-TPP | Jurkat | 10 | 0.5 | ~100-500 | Variable |
| MitoQ | Fibroblasts | 1 | 1 | ~100-1000 | Variable |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) after 48h | Therapeutic Index (IC50 Normal Cells / IC50 Cancer Cells) |
| This compound | MCF-7 | Data not available | Data not available |
| Decyl-TPP | Various | 5-20 | Low to Moderate |
| MitoQ | Various | 0.5-10 | Moderate |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive comparison of this compound with standard reagents.
Mitochondrial Uptake Assay
-
Objective: To quantify the accumulation of the compound within the mitochondria relative to the cytosol.
-
Method:
-
Cells (e.g., HeLa or a relevant cancer cell line) are cultured to 80% confluency in a suitable medium.
-
The cells are treated with the test compound at a specified concentration (e.g., 10 µM) for a set duration (e.g., 4 hours).
-
Following incubation, the cells are harvested and subjected to subcellular fractionation to isolate the mitochondrial and cytosolic fractions.
-
The concentration of the compound in each fraction is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
The mitochondrial accumulation is calculated as the ratio of the compound's concentration in the mitochondrial fraction to that in the cytosolic fraction.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Mandatory Visualization
Signaling Pathway of TPP-Mediated Mitochondrial Targeting
Caption: TPP-mediated accumulation of this compound in mitochondria.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of mitochondrial targeting agents.
Navigating Mitochondrial Targeting: A Comparative Guide to (R)-Cholesteryl-Triphenylphosphonium and its Alternatives
For researchers, scientists, and drug development professionals, the precise and reproducible delivery of therapeutic or diagnostic agents to mitochondria is a critical objective. (R)-Cholesteryl-triphenylphosphonium ((R)-Chol-TPP), a lipophilic cation designed for mitochondrial accumulation, represents a promising strategy. This guide provides a comprehensive comparison of this compound with alternative mitochondria-targeting systems, supported by experimental data, to inform robust and reproducible experimental design.
The core principle behind this compound lies in the strategic conjugation of a cholesterol moiety to a triphenylphosphonium (TPP) cation. The TPP group, due to its positive charge and lipophilic nature, facilitates the accumulation of the conjugate within the negatively charged mitochondrial matrix. Cholesterol, a natural lipid, is incorporated to potentially enhance membrane interaction and cellular uptake. This targeted delivery is crucial for investigating mitochondrial dysfunction and developing novel therapies for a range of diseases, including cancer and neurodegenerative disorders.
Performance Comparison of Mitochondria-Targeting Agents
The efficacy of mitochondria-targeting agents can be evaluated based on several parameters, including mitochondrial accumulation, cytotoxicity against cancer cells, and effects on mitochondrial function. The following table summarizes quantitative data for TPP-based compounds and their alternatives.
| Agent | Target Cells | IC50 (µM) | Mitochondrial Accumulation (Fold increase vs. cytoplasm) | Reference |
| TPP-based Mitocans | ||||
| Mito-CP | HCT-116 colon cancer | Not specified (inhibits anchorage-independent growth) | Not specified | [1] |
| Mito-ChM | Breast cancer cell lines | Varies by cell line | Not specified | [1] |
| IBTP | MDA-MB-231 breast cancer | Toxic to cancer cells, not non-tumorigenic cells | Not specified | [1] |
| Alternative Systems | ||||
| Dendritic Lipopeptide Liposomes | 4T1 mammary tumor | Not specified (tumor eradication with PDT/PTT) | ~3.7-fold higher than TPP-based liposomes | [2] |
| PPN+-based vector | Not specified | Not specified | ~10-fold higher than TPP+-based vector | [3] |
| MitoQ | N/A (antioxidant) | Not specified | 100- to 1000-fold | [2] |
| TPP-functionalized BODIPY NPs | MCF-7, HeLa | ~0.03 - 0.055 | Effective mitochondrial localization | [4] |
Experimental Protocols
Reproducibility in experiments with mitochondria-targeted agents hinges on well-defined protocols for their synthesis and biological evaluation.
General Synthesis of TPP-Conjugated Compounds
The synthesis of TPP-conjugated molecules, including this compound, generally involves a multi-step process. For instance, the synthesis of TPP-functionalized BODIPY dimers involved the formation of stable nanoparticles in aqueous solutions.[4] Another approach for creating TPP-amphiphiles uses a known method where bromo derivatives react with an excess of triphenylphosphine (B44618) in absolute MeCN.[5]
Quantification of Mitochondrial Cholesterol
A detailed protocol for quantifying cholesterol and related sterols in biological samples involves sterol extraction, followed by LC-MS/MS analysis. This method allows for the precise measurement of sterol levels, which is crucial for assessing the impact of agents like this compound on mitochondrial cholesterol homeostasis.[6]
Cytotoxicity and Apoptosis Assays
The cytotoxic effects of mitochondria-targeted compounds are often evaluated using assays like the MTT or Click-iT-EdU assays to measure cell viability and proliferation.[7] The mode of cell death (apoptosis vs. necrosis) can be determined using techniques such as flow cytometry analysis of Annexin V and propidium (B1200493) iodide staining.
Signaling Pathways and Mechanisms
The primary mechanism of action for TPP-based compounds involves their accumulation in mitochondria, driven by the mitochondrial membrane potential. This accumulation can lead to the disruption of mitochondrial function, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.
Caption: General signaling pathway of TPP-based mitocans.
The accumulation of cholesterol in mitochondria can have significant consequences for cellular function.[8][9] It can impact the glutathione (B108866) redox cycle, increase ROS generation, and lead to defective assembly of respiratory supercomplexes.[8][9] This disruption of mitochondrial homeostasis is a key factor in the therapeutic potential of cholesterol-targeting mitocans.
Experimental Workflow for Evaluating Mitochondria-Targeting Agents
A robust workflow is essential for the reproducible evaluation of this compound and its alternatives.
Caption: Experimental workflow for evaluating mitochondria-targeting agents.
Alternatives to this compound
While TPP-based compounds are a "gold standard" for mitochondrial delivery, several alternatives are being explored to improve targeting efficiency and reduce off-target toxicity.[3]
-
PPN+-based vectors: These have shown superior mitochondrial accumulation compared to their TPP+ counterparts, attributed to more extensive charge delocalization.[3]
-
Dendritic Lipopeptide Liposomes: This platform has demonstrated significantly higher mitochondrion-targeted delivery efficacy than TPP-based liposomes, leading to complete tumor eradication in preclinical models when combined with photothermal and photodynamic therapies.[2]
-
Mitochondria-targeting peptides: These peptides can be used to deliver bioactive compounds to the inner mitochondrial membrane.[10]
-
Nanoparticle-based systems: Liposomes and biodegradable polymeric nanoparticles can be functionalized with TPP or other targeting moieties to deliver drugs to mitochondria.[11][12]
The choice of a mitochondria-targeting agent will depend on the specific application, the desired cargo, and the experimental model. While this compound offers a straightforward approach for delivering a cholesterol-based payload to mitochondria, the alternatives may provide enhanced delivery efficiency and reduced toxicity. Careful consideration of the experimental goals and a thorough evaluation of the available options are crucial for ensuring the reproducibility and robustness of research in this exciting and rapidly evolving field.
References
- 1. TPP-based mitocans: a potent strategy for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrion-specific dendritic lipopeptide liposomes for targeted sub-cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphonium-functionalized dimeric BODIPY-based nanoparticles for mitochondria-targeting photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial lipidomes are tissue specific – low cholesterol contents relate to UCP1 activity | Life Science Alliance [life-science-alliance.org]
- 6. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-protein interactions mediate mitochondrial cholesterol transport and steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial cholesterol: Metabolism and impact on redox biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial cholesterol: Metabolism and impact on redox biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeted agents: Future perspectives of mitochondrial pharmaceutics in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondria-targeting particles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R)-Chol-TPP
The following guidelines are based on best practices for the disposal of organophosphorus compounds and general principles of hazardous waste management. Adherence to these procedures is critical for the protection of personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
A properly fitting lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves
All handling of (R)-Chol-TPP and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation. Waste containers must be kept tightly closed and be clearly labeled.[1]
Waste Segregation and Collection
Proper segregation is a critical first step in the responsible management of this compound waste.
-
Solid Waste: Collect solid this compound, along with any contaminated consumables such as weighing paper, gloves, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be segregated from other solvent waste streams. It is crucial to distinguish between halogenated and non-halogenated solvent waste.
Direct disposal of this compound or its waste into regular trash receptacles or down the drain is strictly prohibited due to the potential for environmental toxicity, particularly to aquatic life.[1]
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
-
Waste Identification and Labeling:
-
Clearly label a dedicated and chemically compatible waste container with "this compound Waste" and include the full chemical name: (R)-Cholesteryl N,N-dimethyl-N-ethyl-3-aminopropyl-triphenylphosphonium iodide.
-
The label should also include the appropriate hazard pictograms. Based on related compounds, this would likely include "Harmful" or "Toxic" and "Dangerous for the Environment."
-
-
Container Management:
-
Use a leak-proof container that can be securely sealed.
-
Do not overfill liquid waste containers; leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible waste types are not stored in close proximity.
-
-
Documentation and Disposal Request:
-
Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Complete all necessary hazardous waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[1]
-
Quantitative Data for Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes key information for triphenylphosphine (B44618), a related organophosphorus compound, which can serve as a conservative reference for handling and disposal.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point/Range | 78.5 - 81.5 °C / 173.3 - 178.7 °F | [2] |
| Boiling Point/Range | 377 °C / 710.6 °F | [2] |
| Flash Point | 181 °C / 357.8 °F | [2] |
| Water Solubility | Insoluble | [2] |
| Oral LD50 (rat) | 1,380 mg/kg (for Triphenylphosphine oxide) | [3] |
Experimental Protocols for Waste Treatment of Related Compounds
For laboratories with the appropriate capabilities and EHS approval, in-lab treatment to remove triphenylphosphine oxide (TPPO), a common byproduct of reactions involving triphenylphosphine, can be considered. One such method involves precipitation with metal salts.
Protocol for TPPO Precipitation with Zinc Chloride (ZnCl₂): [4]
-
Dissolution: Dissolve the crude reaction mixture containing the desired product and TPPO in ethanol (B145695).
-
Precipitation: Add a solution of zinc chloride in ethanol to the mixture. The TPPO will form a complex with the zinc chloride and precipitate out of the solution.
-
Filtration: Filter the mixture to separate the precipitated TPPO-ZnCl₂ adduct.
-
Disposal: The precipitated adduct must be collected and disposed of as hazardous chemical waste.[4]
It is crucial to note that this protocol is for a related compound and should only be adapted for this compound waste streams after a thorough risk assessment and with approval from your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
